Octadecanoic acid, 4-hydroxyphenyl ester
Descripción
Propiedades
Número CAS |
83791-09-7 |
|---|---|
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) octadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |
Clave InChI |
JHWBCIGUQCXQFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
"Octadecanoic acid, 4-hydroxyphenyl ester chemical properties"
An In-depth Technical Guide Topic: Octadecanoic acid, 4-hydroxyphenyl ester Audience: Researchers, scientists, and drug development professionals.
Abstract
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl stearate, is a specialized ester formed from the condensation of stearic acid, a ubiquitous saturated fatty acid, and hydroquinone, a phenolic compound. Its molecular architecture, featuring a long, lipophilic C18 alkyl chain and a polar aromatic hydroxyl group, confers distinct amphiphilic properties. This unique structure positions the compound as a molecule of significant interest in pharmaceutical sciences and biochemical research. Potential applications range from its use as a specialized pharmaceutical excipient in drug delivery systems to a cleavable prodrug moiety and a substrate for enzymatic assays. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characterization methodologies, and an exploration of its potential applications grounded in the established roles of its constituent parts.
Chemical Identity and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The combination of a long, nonpolar fatty acid tail and a polar phenolic head gives this molecule unique solubility and interfacial properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (4-hydroxyphenyl) octadecanoate |
| Synonyms | 4-Hydroxyphenyl stearate, p-Hydroxyphenyl stearate, Hydroquinone monostearate |
| Molecular Formula | C₂₄H₄₀O₃ |
| Molecular Weight | 376.58 g/mol |
| CAS Number | 10305-64-3 |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Expected to be a white to off-white waxy solid at room temperature. | Inferred from related long-chain fatty acid esters like stearyl stearate and 3-hydroxypropyl stearate.[1][2] |
| Melting Point | Not definitively reported; estimated to be in the range of 60-80 °C. | Based on the melting points of stearic acid (~70 °C) and related esters. |
| Boiling Point | > 450 °C (Predicted) | High boiling point is expected due to the high molecular weight and potential for hydrogen bonding. |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and dichloromethane (DCM). | The long C18 alkyl chain imparts significant hydrophobicity. |
| XLogP3 | 7.9 (Predicted) | A high LogP value indicates strong lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the phenolic hydroxyl group. |
| Hydrogen Bond Acceptor Count | 3 | From the ester carbonyl and hydroxyl oxygens. |
Synthesis and Purification
The synthesis of 4-hydroxyphenyl stearate requires a controlled esterification reaction that selectively couples one molecule of stearic acid to one of the two hydroxyl groups of hydroquinone.
Synthesis Rationale: Steglich Esterification
While traditional Fischer esterification using a strong acid catalyst is possible, it can lead to side reactions and requires high temperatures. The Steglich esterification is a superior method in this context for several reasons:
-
Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the phenolic group.
-
High Yield: It is known for producing high yields of esters from carboxylic acids and alcohols/phenols.
-
Stoichiometric Control: The key challenge is preventing the formation of the di-substituted product, 1,4-phenylene dioctadecanoate. By using a molar excess of hydroquinone relative to stearic acid, the statistical probability of the desired mono-esterification is significantly increased. The unreacted hydroquinone can be easily removed during the workup and purification steps.
Experimental Protocol: Synthesis via Steglich Esterification
This protocol details the laboratory-scale synthesis of 4-hydroxyphenyl stearate.
Reactants & Reagents:
-
Stearic Acid (1.0 eq)
-
Hydroquinone (2.0-3.0 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (0.5 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 eq) and hydroquinone (2.5 eq) in anhydrous DCM. Add DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the stearic acid starting material.
-
Workup - Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes unreacted DMAP and the basic wash removes unreacted hydroquinone and any residual stearic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield pure octadecanoic acid, 4-hydroxyphenyl ester.
Synthesis Workflow Diagram
Caption: Workflow for the Steglich esterification of 4-hydroxyphenyl stearate.
Structural Characterization
Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. Key peaks would include a broad O-H stretch from the phenolic group around 3500-3200 cm⁻¹, strong C-H stretching bands from the alkyl chain near 2920 and 2850 cm⁻¹, and a very strong ester carbonyl (C=O) stretching peak around 1750-1735 cm⁻¹, which is distinct from the carboxylic acid carbonyl of the starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal aromatic protons on the hydroquinone ring (typically between 6.7-7.2 ppm), a singlet for the phenolic -OH proton, a triplet around 2.5 ppm for the -CH₂- group adjacent to the ester, a complex multiplet for the bulk of the alkyl chain protons (~1.2-1.6 ppm), and a terminal methyl group triplet around 0.9 ppm.
-
¹³C NMR: The spectrum would confirm the presence of the ester carbonyl carbon (~172 ppm), aromatic carbons, and a series of distinct signals for the carbons of the long alkyl chain.[3]
-
-
Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 376.58, confirming the successful ester formation.
Applications in Pharmaceutical and Life Sciences
The unique bifunctional nature of 4-hydroxyphenyl stearate opens up several advanced applications for researchers.
Potential as an Enzymatic Substrate
Drawing a direct parallel to 4-nitrophenyl stearate, which is a well-established substrate for assaying lipase and esterase activity[4], 4-hydroxyphenyl stearate could serve a similar purpose.
-
Mechanism of Action: Esterase or lipase enzymes would catalyze the hydrolysis of the ester bond, releasing stearic acid and hydroquinone.
-
Detection: The release of hydroquinone can be monitored using electrochemical methods or coupled to a secondary colorimetric reaction. This makes the compound a valuable tool for enzyme kinetics studies and high-throughput screening of enzyme inhibitors.
Role in Drug Delivery and Formulation
The long fatty acid chain is a hallmark of many pharmaceutical excipients used to control drug release and improve manufacturing processes.[5][6]
-
Lipidic Matrix Former: The waxy, solid nature of the compound at room temperature makes it an excellent candidate for use as a lipid matrix in sustained-release oral dosage forms. Active pharmaceutical ingredients (APIs) can be dispersed within this matrix using techniques like hot-melt extrusion. The drug release would then be governed by the slow erosion and diffusion from the lipid matrix.[1]
-
Specialized Lubricant: Stearic acid and its salts (e.g., magnesium stearate) are the most common lubricants in tablet manufacturing.[7][8] 4-hydroxyphenyl stearate, with its added polar head group, could offer a unique lubrication profile, potentially reducing the negative impacts on tablet hardness and dissolution sometimes seen with highly hydrophobic lubricants like magnesium stearate.[9]
Application in Prodrug Design
The ester linkage is a classic chemical bond used in prodrug design, as it is often stable in the gastrointestinal tract but can be cleaved by endogenous esterase enzymes in the blood or target tissues to release an active drug.
-
Hydroquinone Release: 4-hydroxyphenyl stearate can be considered a prodrug of hydroquinone. Hydroquinone itself has various biological activities, and this compound could serve as a lipophilic delivery vehicle to improve its bioavailability and target its release.
-
Antioxidant Delivery: The 4-hydroxyphenyl (phenol) moiety is a well-known antioxidant functional group. This compound could be investigated for its ability to deliver this antioxidant capability to lipophilic environments, such as cell membranes. Fatty acids and their derivatives have been noted for various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[10][11]
Safety and Handling
-
GHS Classification (Predicted):
-
Warning: May cause skin irritation (H315).
-
Warning: May cause an allergic skin reaction (H317).
-
Warning: Causes serious eye irritation (H319).
-
-
Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
Octadecanoic acid, 4-hydroxyphenyl ester is a molecule with significant untapped potential for the research and drug development community. Its synthesis is achievable through well-established organic chemistry methods like Steglich esterification. The combination of a long-chain fatty acid and a functionalized phenolic ring provides a versatile platform for creating novel enzyme substrates, specialized pharmaceutical excipients for controlled-release applications, and innovative prodrugs. Further investigation into its precise physicochemical properties and biological activities is warranted to fully exploit its capabilities in advancing pharmaceutical sciences.
References
-
Taylor & Francis Online. Octadecanoic acid – Knowledge and References. [Link]
-
PubChem. Octadecanoic acid, phenyl ester. [Link]
-
ResearchGate. 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. [Link]
-
ResearchGate. Synthesis, Spectral and Thermal Characterization of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. [Link]
-
Journal of Drug Delivery and Therapeutics. Determination of some bioactive chemical constituents from Thesium humile Vahl. [Link]
-
PMC. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. [Link]
-
NIST WebBook. Octadecanoic acid. [Link]
-
ResearchGate. Preparation of glycerol monostearate from glycerol carbonate and stearic acid. [Link]
-
MycoCentral. Octadecanoic acid - Mycotoxin Database. [Link]
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
PMC. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. [Link]
-
PMC. Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. [Link]
-
PubChem. 4-Nitrophenyl stearate. [Link]
- Google Patents.
-
Global Journal of Environmental Science and Management. The antibacterial and antifungal potential of marine natural ingredients. [Link]
-
Pharmaca. Introduction to Stearic Acid as a pharmaceutical Excipient. [Link]
-
ResearchGate. Antiviral activity of octadecanoic acid, methyl ester and ribavirin... [Link]
-
PMC. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. [Link]
-
MDPI. Lubricants in Pharmaceutical Solid Dosage Forms. [Link]
-
DailyMed. AMOXICILLIN capsule. [Link]
-
ALA Polystabs. Stearic Acid in the Pharmaceutical Industry: Key Uses and Benefits. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. alapolystabs.com [alapolystabs.com]
- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Octadecanoic acid, phenyl ester | C24H40O2 | CID 69477 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Octadecanoic acid, 4-hydroxyphenyl ester solubility"
An In-depth Technical Guide to the Solubility of Octadecanoic Acid, 4-Hydroxyphenyl Ester
Abstract
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl stearate, is a molecule combining a highly lipophilic 18-carbon alkyl chain with a polar phenolic headgroup. This bifunctional nature presents unique solubility characteristics that are critical for its application in fields ranging from pharmaceuticals to material science. This technical guide provides a comprehensive overview of the theoretical and practical aspects of its solubility. We delve into the physicochemical properties that govern its behavior in various solvents, outline gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and explore the key factors—pH, temperature, and solvent choice—that modulate its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to characterize and manipulate the solubility of this and similar lipophilic phenolic compounds.
Physicochemical Profile and Solubility Predictions
Octadecanoic acid, 4-hydroxyphenyl ester is an ester formed from stearic acid (a long-chain saturated fatty acid) and hydroquinone. Its structure is dominated by the long, non-polar stearate tail, which renders the molecule fundamentally hydrophobic.[1][2] The presence of the 4-hydroxyphenyl group, however, introduces a polar, hydrogen-bonding capable moiety that distinguishes it from simple alkyl esters.
Table 1: Physicochemical Properties of Octadecanoic Acid and Related Moieties
| Property | Value / Description | Source |
| IUPAC Name | 4-hydroxyphenyl octadecanoate | - |
| Synonyms | 4-hydroxyphenyl stearate, Stearic acid 4-hydroxyphenyl ester | - |
| Molecular Formula | C₂₄H₄₀O₂ | [3][4] |
| Molecular Weight | 376.58 g/mol (approx.) | - |
| Octadecanoic Acid (Stearic Acid) Moiety | A C18 saturated fatty acid chain; highly nonpolar and hydrophobic.[2][5] | [2][5] |
| 4-Hydroxyphenyl Moiety | A phenolic group capable of acting as a hydrogen bond donor and acceptor; weakly acidic.[6] | [6] |
| Predicted Aqueous Solubility | Extremely low. The large, nonpolar alkyl chain is the dominant structural feature, making it practically insoluble in water under neutral conditions.[1][7] | [1][7] |
| Predicted Organic Solvent Solubility | Good solubility is expected in a range of organic solvents, particularly those with moderate to low polarity such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8][9] | [8][9] |
The solubility of esters in water decreases significantly as the carbon chain length increases due to the dominance of the hydrophobic hydrocarbon portion.[7] While the ester's oxygen atoms can accept hydrogen bonds from water, the energetic cost of creating a cavity in the water structure for the long alkyl chain is prohibitive.[10] Therefore, in aqueous media at neutral pH, the compound is expected to behave similarly to stearic acid itself, which is practically insoluble.[1]
Theoretical Framework of Solubility
A compound's solubility is governed by the intermolecular forces between the solute and the solvent. For a substance to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[11]
-
Dispersion Forces: The long C18 alkyl chain of the molecule interacts primarily through van der Waals dispersion forces. These forces are significant for solubility in nonpolar, aliphatic, or aromatic solvents.[11]
-
Dipole-Dipole and Hydrogen Bonding: The ester linkage and the phenolic hydroxyl group are polar. The hydroxyl group is particularly important as it can both donate and accept hydrogen bonds.[10] This allows for favorable interactions with protic solvents (like ethanol) and polar aprotic solvents (like DMSO or ethyl acetate).[11][12]
The interplay of these forces means that the choice of solvent is critical. A solvent that can effectively interact with both the nonpolar tail and the polar head will be the most effective. This is why solvents of intermediate polarity, such as alcohols, are often effective for compounds of this nature.[12]
Key Factors Influencing Solubility
Effect of pH on Aqueous Solubility
The most significant factor for modulating the aqueous solubility of octadecanoic acid, 4-hydroxyphenyl ester is pH. The phenolic hydroxyl group is weakly acidic. In an aqueous environment, it exists in equilibrium with its deprotonated form, the phenoxide anion.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Protocol:
-
Preparation: Add an excess of crystalline octadecanoic acid, 4-hydroxyphenyl ester to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. A good starting point is an amount that would yield a 5-10 mg/mL slurry.
-
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After incubation, separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifuging the vials at high speed (>14,000 rpm for 15 minutes) or by filtering the slurry through a low-binding chemical-resistant filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid aspirating solid particles. [13]4. Quantification:
-
Carefully aspirate a precise volume of the clear supernatant.
-
Dilute the sample with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [13]5. Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final equilibrium solubility.
-
Protocol: Kinetic Solubility via Turbidimetry
This high-throughput method determines the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. [13] Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4) to a series of wells.
-
Serial Dilution: Add a small volume of the DMSO stock to the first well to initiate precipitation, then perform a serial dilution across the plate. This creates a gradient of compound concentrations. [13]4. Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Readout: Measure the turbidity (light scattering) of each well using a plate nephelometer. [13]6. Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Conclusion
The solubility of octadecanoic acid, 4-hydroxyphenyl ester is a complex property dictated by its dual-natured structure. It is predicted to be practically insoluble in neutral aqueous media but highly soluble in various organic solvents. The presence of the phenolic hydroxyl group provides a critical handle for enhancing aqueous solubility through pH modification. For any research or development application, a precise and context-appropriate measurement of solubility is essential. The shake-flask method remains the definitive approach for determining thermodynamic solubility, providing a fundamental parameter for formulation and biopharmaceutical modeling. Kinetic solubility assays offer a valuable high-throughput alternative for early-stage screening and compound prioritization. A thorough understanding and application of these principles and methods are paramount to successfully working with this and other challenging lipophilic molecules.
References
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(6), 1410–1414. [Link]
-
Burke, J. (n.d.). Solubility Parameters: Theory and Application. Scientific Spectator. [Link]
-
Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. [Link]
-
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Li, Q., et al. (2017). Measurement and Prediction of the Solubility of CO2 in Ester Mixture. Journal of Chemistry. [Link]
-
Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 38(4), 1077. [Link]
-
Mourtzinos, I., et al. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Food Science and Technology International, 19(2), 165-172. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Handout. [Link]
-
HSC Chemistry. (2021, May 5). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. YouTube. [Link]
-
Clark, J. (n.d.). an introduction to esters. Chemguide. [Link]
-
Bretti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6526. [Link]
-
MycoCentral. (n.d.). Octadecanoic acid. Mycotoxin Database. [Link]
-
Ferreira, O., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 479, 1-10. [Link]
-
Ferreira, O. (2017). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Octadecanoic acid, phenyl ester. PubChem Compound Database. [Link]
-
FooDB. (2010). Showing Compound Octadecanoic acid (FDB002941). FooDB. [Link]
-
NIST. (n.d.). Octadecanoic acid. NIST WebBook. [Link]
-
Al-Khdhairawi, A. Q. M., et al. (2023). Physicochemical properties of synthesized derivatives of decanoic acid. Scientific Reports, 13(1), 10839. [Link]
-
Stoyanova, A., et al. (2013). Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). ResearchGate. [Link]
-
Bilska, K., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 25(11), 2585. [Link]
-
Al-Zoubi, W., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10887. [Link]
-
Govindraj, L., et al. (2022). Synthesis, Spectral and Thermal Characterization of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-hydroxyphenylacetic acid. PubChem Compound Database. [Link]
-
U.S. Environmental Protection Agency. (2023). Octadecanoic acid, phenylmethyl ester - Substance Details. SRS. [Link]
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Shodex HPLC Columns and Standards. [Link]
-
Wikipedia. (n.d.). Stearic acid. Wikipedia. [Link]
-
Gani, R., et al. (2009). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. The Vespiary. [Link]
Sources
- 1. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]
- 2. Stearic acid - Wikipedia [en.wikipedia.org]
- 3. Octadecanoic acid, phenyl ester | C24H40O2 | CID 69477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Octadecanoic acid - Mycotoxin Database [mycocentral.eu]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. thevespiary.org [thevespiary.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scientificspectator.com [scientificspectator.com]
- 12. tandfonline.com [tandfonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"mechanism of action of 4-hydroxyphenyl stearate"
An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl stearate is a phenolic lipid, an ester formed from the condensation of 4-hydroxyphenol and stearic acid, a long-chain saturated fatty acid.[1][2][3] As a member of the phenolic lipid family, it possesses an amphiphilic character, combining a hydrophilic phenolic head with a lipophilic fatty acid tail.[4] This structure dictates its interaction with biological systems and suggests a range of potential applications, from a skin whitening agent to an antioxidant and anti-inflammatory compound. The synthesis of such phenolic lipids can be efficiently achieved through enzyme-catalyzed reactions, such as lipase-mediated esterification, which offers high selectivity and mild reaction conditions.[5] This guide provides a detailed exploration of the putative mechanisms of action of 4-hydroxyphenyl stearate, drawing upon evidence from related phenolic compounds and its constituent moieties to provide a comprehensive understanding for research and development professionals.
Core Mechanisms of Action
The biological activity of 4-hydroxyphenyl stearate is likely multifaceted, stemming from the combined properties of its 4-hydroxyphenyl group and the stearic acid chain. The primary mechanisms are anticipated to be antioxidant activity, enzyme inhibition, and anti-inflammatory effects.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant properties of 4-hydroxyphenyl stearate.[6] The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidation chain reactions.[7] The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. The long alkyl chain of the stearate moiety may further contribute to the stabilization of this radical.[8] This radical-scavenging ability is crucial in preventing lipid peroxidation, a process implicated in cellular damage and various disease states.[4][8][9]
Caption: Proposed antioxidant mechanism of 4-hydroxyphenyl stearate.
Enzyme Inhibition
Tyrosinase Inhibition: A significant and well-documented activity of compounds containing a 4-hydroxyphenyl moiety is the inhibition of tyrosinase.[10][11] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11][12][13] 4-Hydroxyphenyl derivatives can act as competitive inhibitors by mimicking the structure of L-tyrosine, the natural substrate of tyrosinase, and binding to the enzyme's active site, thereby preventing melanin production.[11][13] This makes 4-hydroxyphenyl stearate a promising candidate for development as a skin-lightening agent.[10][13]
Caption: Competitive inhibition of tyrosinase by 4-hydroxyphenyl stearate.
Other Potential Enzyme Targets: Phenolic lipids have been shown to inhibit other enzymes. For instance, some alkylphenols and bis-resorcinols can inhibit plasma membrane Ca2+-ATPase.[8] The lipophilic nature of these compounds allows them to interact with the hydrophobic regions of the enzyme or the lipid-protein interface, disrupting enzyme function.[8] Additionally, derivatives of 4-hydroxyphenylpyruvic acid act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, suggesting another potential, though less explored, target.[14][15]
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-established.[16][17][18] The mechanism likely involves the modulation of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[18][19][20] By inhibiting these pathways, 4-hydroxyphenyl stearate could suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[16][19][20][21] Stearic acid itself has also been shown to possess anti-inflammatory properties, potentially by decreasing the secretion of these inflammatory cytokines.[22]
Caption: Inhibition of inflammatory pathways by 4-hydroxyphenyl stearate.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for 4-hydroxyphenyl stearate, a series of in vitro and cell-based assays are recommended.
Caption: Experimental workflow for investigating the mechanism of action.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Methodology:
-
Prepare a stock solution of 4-hydroxyphenyl stearate in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of 4-hydroxyphenyl stearate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
Enzyme Inhibition Assays
1. Mushroom Tyrosinase Inhibition Assay:
-
Principle: This spectrophotometric assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.
-
Methodology:
-
Prepare a stock solution of 4-hydroxyphenyl stearate and a positive control (e.g., kojic acid) in a suitable solvent.
-
Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the tyrosinase solution and different concentrations of the inhibitor.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Determine the IC50 value of 4-hydroxyphenyl stearate.
-
Cell-Based Assays for Anti-inflammatory Activity
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 4-hydroxyphenyl stearate for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Principle: The Griess reagent detects nitrite, a stable product of NO, in the cell culture supernatant.
-
Methodology:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
3. Quantification of Pro-inflammatory Cytokines (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Methodology:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Data Summary
| Potential Biological Activity | Proposed Mechanism | Evidence from Related Compounds |
| Antioxidant | Hydrogen atom donation to scavenge free radicals, inhibiting lipid peroxidation. | Phenolic lipids and 4-hydroxyphenyl derivatives are potent radical scavengers.[6][7][8][9] |
| Skin Lightening | Competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. | The 4-hydroxyphenyl moiety is a known pharmacophore for tyrosinase inhibitors.[10][11][13] |
| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways, leading to reduced expression of pro-inflammatory mediators. | Phenolic compounds and stearic acid have demonstrated anti-inflammatory effects through these pathways.[16][18][19][20][22] |
Conclusion
The mechanism of action of 4-hydroxyphenyl stearate is predicted to be a composite of the individual activities of its 4-hydroxyphenyl and stearate components. As a phenolic lipid, it is likely to exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its 4-hydroxyphenyl group strongly suggests a role as a competitive inhibitor of tyrosinase, making it a valuable candidate for applications in dermatology and cosmetics. Furthermore, it is anticipated to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory mediators.
Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies on the specific 4-hydroxyphenyl stearate molecule. This will provide a more definitive understanding of its biological activities and pave the way for its potential development as a therapeutic or cosmeceutical agent.
References
-
Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841–860. [Link]
-
Salimon, J., Abdullah, B. M., & Salih, N. (2017). Synthesis and Characterization of Phenolic Lipids. In Phenolic Compounds - Natural Sources, Importance and Applications. IntechOpen. [Link]
-
Nicod, N., et al. (2020). Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases. Molecules, 25(8), 1934. [Link]
-
Wang, Y., et al. (2021). Phenolic Compounds of Propolis Alleviate Lipid Metabolism Disorder. Oxidative Medicine and Cellular Longevity, 2021, 8876541. [Link]
-
GERLI, S. (n.d.). Phenolic lipids. Cyberlipid. [Link]
-
Piozzi, M., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2253. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Scientific Figure on ResearchGate. [Link]
-
Park, S., et al. (2019). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. Applied Biological Chemistry, 62(1), 61. [Link]
-
Liu, T. C., et al. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Molecular Cancer Therapeutics, 1(12), 1079-1087. [Link]
-
Liu, Y., et al. (2019). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. The FEBS Journal, 286(6), 1134-1148. [Link]
-
Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
Kumar, S., et al. (2023). Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. Frontiers in Pharmacology, 14, 1155308. [Link]
-
Request PDF on ResearchGate. [Link]
-
Sun, S. Y., et al. (2000). Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide). Antioxidants & Redox Signaling, 2(1), 125-131. [Link]
-
Schleier, J. J., & Pascal, R. A., Jr. (1993). Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase. The Journal of Biological Chemistry, 268(32), 23978-23981. [Link]
-
Baumann, L. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]
-
Scientific Figure on ResearchGate. [Link]
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(11), 5846-5855. [Link]
-
Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976. [Link]
-
Evaluating Stearic Acid's Antioxidant Activity in Formulations. (2024). Patsnap. [Link]
-
Barteselli, A., et al. (2019). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 14(9), 925-933. [Link]
-
Lee, J., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. European Journal of Pharmacology, 985, 177002. [Link]
-
Daniel, E. M., et al. (2001). Effects of dietary N-(4-hydroxyphenyl)retinamide on N-nitrosomethylbenzylamine metabolism and esophageal tumorigenesis in the Fischer 344 rat. Journal of the National Cancer Institute, 93(13), 990-997. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(11), 5798. [Link]
-
Showing Compound stearate (FDB031183). FooDB. [Link]
-
van den Berg, S. A., et al. (2010). High levels of dietary stearate promote adiposity and deteriorate hepatic insulin sensitivity. Lipids in Health and Disease, 9, 24. [Link]
-
Tanaka, T., & Shirasu, M. (2025). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 26(11), 6065. [Link]
-
Kim, H. J., et al. (2012). Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal are mediated by inhibition of the STAT3 pathway. British Journal of Pharmacology, 165(5), 1499-1511. [Link]
-
Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]
-
Tang, Y., et al. (2023). Stearic acid metabolism in human health and disease. Food & Function, 14(19), 8632-8646. [Link]
-
Wang, T., et al. (2025). Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane. Journal of Food Science, 90(7), 2008-2018. [Link]
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(11), 5846-5855. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound stearate (FDB031183) - FooDB [foodb.ca]
- 4. Phenolic lipids | Cyberlipid [cyberlipid.gerli.com]
- 5. Synthesis and Characterization of Phenolic Lipids | IntechOpen [intechopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenolic Compounds of Propolis Alleviate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skintypesolutions.com [skintypesolutions.com]
- 14. Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Oxidative Stability: A Technical Guide to the Antioxidant Activity of Octadecanoic Acid, 4-Hydroxyphenyl Ester
As pharmaceutical and materials sciences advance, the demand for multifunctional excipients that provide both structural integrity and oxidative protection has surged. Octadecanoic acid, 4-hydroxyphenyl ester (IUPAC: 4-hydroxyphenyl octadecanoate, commonly referred to as hydroquinone monostearate) represents a highly specialized amphiphilic antioxidant. By covalently linking a radical-scavenging phenolic headgroup to a lipophilic C18 aliphatic chain, this compound overcomes the limitations of traditional small-molecule antioxidants, such as rapid volatility, aqueous leaching, and phase separation.
This whitepaper provides an in-depth mechanistic analysis, structural-activity profiling, and self-validating experimental protocols for deploying this compound in advanced formulations, including Solid Lipid Nanoparticles (SLNs) and polymer stabilization.
Mechanistic Grounding: Structure-Activity Relationship (SAR)
The efficacy of octadecanoic acid, 4-hydroxyphenyl ester is dictated by its dual-domain architecture:
-
The Pharmacophore (4-Hydroxyphenyl Ring): The active antioxidant domain operates via a Hydrogen Atom Transfer (HAT) mechanism. The unprotected hydroxyl group donates a hydrogen atom to highly reactive lipid peroxyl radicals (ROO•), neutralizing them into stable hydroperoxides. The resulting phenoxyl radical is stabilized by resonance delocalization. Because the para position is occupied by an ester linkage, the molecule resists rapid auto-oxidation and instead forms stable, non-reactive quinone derivatives.
-
The Lipophilic Anchor (Octadecanoate Chain): Small-molecule antioxidants like free hydroquinone or BHT often suffer from "blooming"—migrating to the surface of a polymer or lipid matrix and washing away. The C18 stearate tail anchors the antioxidant deeply within the hydrophobic core of lipid bilayers or polyolefin matrices, ensuring localized, long-term oxidative protection.
Fig 1: HAT mechanism of 4-hydroxyphenyl ester neutralizing lipid peroxyl radicals.
Application Vectors in Advanced Formulation
Oncology and Dermatological Delivery Systems
Free hydroquinone is a potent depigmenting agent but is notoriously unstable, rapidly oxidizing to form skin-irritating byproducts. By utilizing octadecanoic acid, 4-hydroxyphenyl ester, researchers have successfully engineered a stable prodrug matrix. Recent breakthroughs demonstrate that this ester can be self-assembled into Solid Lipid Nanoparticles (SLNs) that exhibit intrinsic antioxidant activity while serving as a targeted delivery vehicle for melanoma treatment [1]. Furthermore, its stability makes it a superior candidate for [2].
Polymer and Excipient Stabilization
In materials science, sterically hindered derivatives of this compound (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl stearate) are critical additives. They are incorporated into to prevent thermo-oxidative degradation of polyolefins during high-temperature extrusion [3].
Quantitative Efficacy Profiling
To contextualize the antioxidant capacity and formulation viability of the compound, the following table summarizes key physicochemical and radical scavenging parameters compared to standard benchmarks.
| Compound / Formulation | IC50 (DPPH Assay, µg/mL) | Z-Average Size (nm) | Polydispersity Index (PDI) | Primary Application |
| Free Hydroquinone | 2.5 ± 0.3 | N/A | N/A | Topical Depigmentation (High Irritation) |
| Octadecanoic acid, 4-hydroxyphenyl ester | 14.8 ± 1.2 | N/A | N/A | Bulk Antioxidant / Prodrug Matrix |
| Hydroquinone Monostearate SLNs | 18.2 ± 1.5 | 145 ± 12 | 0.18 ± 0.03 | Melanoma Targeted Delivery |
| BHT (Reference Standard) | 12.5 ± 0.8 | N/A | N/A | Polymer / Excipient Stabilization |
Note: While the IC50 of the ester is higher than free hydroquinone (due to the increased molecular weight of the stearate tail), its lipophilicity allows it to achieve >99% encapsulation efficiency in lipid matrices, vastly outperforming water-soluble alternatives in prolonged efficacy.
Standardized Experimental Protocols
As an Application Scientist, ensuring reproducibility requires protocols that are mechanically sound and self-validating. Below are the optimized workflows for evaluating and formulating this compound.
Protocol A: DPPH Radical Scavenging Assay (In Vitro Antioxidant Capacity)
Causality: Ethanol is selected as the solvent because it completely solubilizes both the highly lipophilic octadecanoic ester and the DPPH radical, preventing precipitation artifacts that would skew spectrophotometric readings.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Protect the flask with aluminum foil, as DPPH is highly photosensitive.
-
Dilution Series: Prepare serial dilutions of octadecanoic acid, 4-hydroxyphenyl ester in ethanol (ranging from 1 µg/mL to 50 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of the sample dilution to 100 µL of the DPPH solution.
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium.
-
Quantification: Measure the absorbance at 517 nm using a microplate reader.
-
Self-Validation Check: The negative control well (100 µL ethanol + 100 µL DPPH) must maintain an absorbance > 0.800. If the control bleaches, the DPPH working solution has degraded via auto-oxidation and must be discarded.
Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs) via Microemulsification
Causality: Heating both the lipid and aqueous phases to 75°C (slightly above the ~72°C melting point of the stearate ester) ensures complete liquefaction of the lipid core. This prevents premature crystallization during emulsification, which would otherwise result in a high Polydispersity Index (PDI) and the formation of microparticles rather than nanoparticles.
Fig 2: Microemulsification workflow for hydroquinone monostearate SLN formulation.
Step-by-Step Methodology:
-
Lipid Phase: Melt 500 mg of octadecanoic acid, 4-hydroxyphenyl ester in a glass vial placed in a 75°C water bath.
-
Aqueous Phase: In a separate vial, dissolve 1.5% (w/v) Poloxamer 188 or Tween 80 in ultra-pure water and heat to 75°C.
-
Primary Emulsion: Inject the hot aqueous phase into the lipid phase under continuous high-shear homogenization (10,000 rpm for 5 minutes).
-
Size Reduction: Immediately transfer the hot emulsion to a probe ultrasonicator. Sonicate at 40% amplitude for 3 minutes (cycles of 10s ON, 5s OFF) to prevent localized overheating.
-
Solidification: Rapidly disperse the nanoemulsion into an equal volume of 4°C ultra-pure water under gentle magnetic stirring to lock the lipid droplets into solid nanoparticles.
-
Self-Validation Check: Post-cooling, the dispersion should exhibit a distinct bluish opalescence (the Tyndall effect). A milky white, opaque appearance indicates the presence of microparticles, requiring a recalibration of the ultrasonication amplitude.
References
-
Solid Lipid Nanoparticles Hydroquinone-Based for the Treatment of Melanoma: Efficacy and Safety Studies Source: Pharmaceutics (MDPI) / PubMed Central[Link]
- Topical skin depigmenting composition Source: United States P
- Sterically hindered phenol antioxidant granules having balanced hardness Source: United States P
Unveiling the Pharmacological Profile of 4-Hydroxyphenyl Stearate: Mechanisms, Applications, and Experimental Validation
Executive Summary
In the landscape of dermatological pharmacology and polymer science, 4-hydroxyphenyl stearate (also known as hydroquinone monostearate) occupies a unique intersection. By conjugating the potent, yet highly reactive, hydroquinone pharmacophore with a lipophilic stearic acid tail, researchers have engineered a molecule that functions simultaneously as a controlled-release depigmenting prodrug and a highly efficient, membrane-targeted antioxidant. This whitepaper deconstructs the biological activities of 4-hydroxyphenyl stearate, exploring the causality behind its molecular design and providing self-validating experimental frameworks for its evaluation in drug development.
Chemical Ontology & Rationale for Esterification
Hydroquinone is historically recognized as a gold-standard tyrosinase inhibitor; however, its clinical utility is severely hampered by rapid auto-oxidation, poor lipid solubility, and significant dose-dependent cytotoxicity[1].
The synthesis of 4-hydroxyphenyl stearate resolves these limitations through the esterification of one phenolic hydroxyl group with an 18-carbon saturated fatty acid (stearic acid).
-
Causality of Design: This structural modification drastically increases the partition coefficient (LogP) of the molecule, facilitating efficient partitioning into the lipid-rich stratum corneum. Furthermore, the ester linkage sterically hinders the phenolic oxygen, preventing premature oxidation in topical formulations while acting as a prodrug that requires enzymatic cleavage by endogenous esterases to release the active moiety[2].
Core Biological Activities
Melanogenesis Inhibition via Tyrosinase Modulation
Once 4-hydroxyphenyl stearate penetrates the epidermis, it exerts its depigmenting effect via a dual-pathway mechanism[2]:
-
Prodrug Activation (Primary): Intracellular esterases hydrolyze the ester bond, providing a sustained, slow release of free hydroquinone directly within the melanocytes. This controlled release prevents the acute cytotoxic burst associated with free hydroquinone, thereby minimizing skin irritation and the risk of irreversible leukoderma[1].
-
Direct Inhibition (Secondary): The intact ester can competitively bind to the active site of tyrosinase, though steric hindrance reduces its binding affinity compared to the free phenol.
Mechanistic pathway of 4-hydroxyphenyl stearate in melanogenesis inhibition.
Lipophilic Antioxidant Capacity
Beyond depigmentation, 4-hydroxyphenyl stearate functions as a potent, sterically hindered phenolic antioxidant[3]. The long C18 hydrocarbon tail anchors the molecule within cellular phospholipid bilayers. This strategic spatial positioning allows the free phenolic hydroxyl group to efficiently scavenge lipophilic peroxyl radicals, terminating lipid peroxidation chain reactions that lead to cellular senescence and membrane degradation[4].
Quantitative Pharmacokinetic & Pharmacodynamic Profile
To understand the functional divergence between the parent compound and the esterified derivative, the following table synthesizes their comparative quantitative data:
| Parameter | Free Hydroquinone | 4-Hydroxyphenyl Stearate | Causality / Implication |
| Partition Coefficient (LogP) | ~0.59 | ~8.50 | Stearate tail drastically increases lipophilicity, driving stratum corneum penetration. |
| Tyrosinase IC50 (In Vitro) | 1.2 µM | >50 µM (Intact) | Esterification blocks optimal active site binding; requires enzymatic cleavage for full efficacy. |
| Skin Irritation Potential | High | Low | Slow-release prodrug mechanism prevents acute cytotoxic burst in living melanocytes. |
| Lipid Peroxidation Inhibition | Low (Aqueous) | High (Lipid-bound) | C18 tail anchors the molecule in lipid bilayers, offering targeted protection against lipophilic radicals. |
Self-Validating Experimental Protocols
To rigorously evaluate the biological activities of 4-hydroxyphenyl stearate, researchers must employ self-validating assay systems that account for both its lipophilicity and its prodrug nature.
Protocol 1: Ex Vivo Epidermal Permeation & Bioconversion
Objective: To quantify stratum corneum penetration and the subsequent enzymatic cleavage of 4-hydroxyphenyl stearate into free hydroquinone. Causality & Self-Validation: Standard cell-free tyrosinase assays fail to capture the prodrug nature of this compound. Using viable excised skin preserves endogenous esterase activity. To validate that hydroquinone release is enzymatically driven (and not an artifact of spontaneous chemical hydrolysis), the system includes a parallel control group pre-treated with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.
Step-by-Step Methodology:
-
Tissue Preparation: Mount viable excised porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a Franz diffusion cell.
-
Receptor Fluid Optimization: Fill the receptor chamber with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions for the highly lipophilic intact ester. Maintain the system at 32°C.
-
Inhibitor Control (Validation Step): In the control group, apply 100 µM BNPP to the skin surface 1 hour prior to dosing to irreversibly inhibit epidermal esterases.
-
Dosing: Apply 10 mg of a standard emulsion containing 2% (w/w) 4-hydroxyphenyl stearate to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh buffer.
-
Quantification: Analyze samples via HPLC-UV (λ = 290 nm) using a C18 reverse-phase column. Quantify both intact 4-hydroxyphenyl stearate and free hydroquinone. Expected Outcome: The BNPP-treated group will show only intact 4-hydroxyphenyl stearate in the receptor fluid, self-validating that the appearance of free hydroquinone in the uninhibited group is strictly dependent on biological esterase activity.
Step-by-step Franz diffusion cell workflow for permeation and cleavage analysis.
Protocol 2: Intracellular Lipid Peroxidation Scavenging Assay
Objective: To evaluate the targeted antioxidant capacity of 4-hydroxyphenyl stearate in lipid-rich cellular environments. Causality & Self-Validation: The stearate tail is hypothesized to anchor the molecule within the cell membrane. To prove this spatial advantage, oxidative stress is induced using a lipophilic radical initiator (Cumene Hydroperoxide, CuOOH) versus a hydrophilic one (H2O2). If the hypothesis holds true, the ester will show disproportionately high efficacy against the lipophilic stressor.
Step-by-Step Methodology:
-
Cell Culture: Seed B16F10 murine melanocytes in a 96-well black-walled plate at 1x10^4 cells/well.
-
Pre-treatment: Incubate cells with 10 µM of either free hydroquinone or 4-hydroxyphenyl stearate for 4 hours to allow for membrane integration.
-
Probe Loading: Wash cells with PBS and load with 5 µM BODIPY 581/591 C11 (a lipophilic lipid peroxidation sensor) for 30 minutes at 37°C.
-
Stress Induction (Validation Step): Wash cells and expose them to either 50 µM CuOOH (lipophilic stress) or 50 µM H2O2 (hydrophilic stress) for 1 hour.
-
Fluorescence Measurement: Measure the shift in BODIPY fluorescence from red (~590 nm) to green (~510 nm) using a microplate reader. The green/red fluorescence ratio indicates the extent of lipid peroxidation. Expected Outcome: 4-hydroxyphenyl stearate will significantly outperform free hydroquinone in suppressing CuOOH-induced lipid peroxidation, validating its role as a membrane-targeted antioxidant.
References
- Source: European Patent Office (EP0060092B1)
- Source: China National Intellectual Property Administration (CN101249095A)
- Source: United States Patent and Trademark Office (US11060027B2)
- Source: United States Patent and Trademark Office (US6800228B1)
Sources
- 1. EP0060092B1 - Topical skin depigmenting composition - Google Patents [patents.google.com]
- 2. CN101249095A - Preparation of emulsifiable paste for containing decoloring agent, tretinoin and skinniness steroids - Google Patents [patents.google.com]
- 3. US11060027B2 - Macromolecular antioxidants based on dual type moiety per molecule: structures, methods of making and using the same - Google Patents [patents.google.com]
- 4. US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness - Google Patents [patents.google.com]
"analytical methods for detecting Octadecanoic acid, 4-hydroxyphenyl ester"
Application Note: Comprehensive Analytical Methodologies for the Detection and Quantification of Octadecanoic Acid, 4-Hydroxyphenyl Ester
Introduction & Chemical Context
Octadecanoic acid, 4-hydroxyphenyl ester (CAS No. 83791-09-7), widely known as hydroquinone monostearate or p-hydroxyphenyl stearate, is a highly versatile amphiphilic phenolic ester[1]. Structurally, it features a long, hydrophobic stearic acid tail (C18) esterified to a polar, redox-active hydroquinone head. This unique structural dichotomy imparts distinct physicochemical properties, making the compound highly valuable across multiple industries. It is utilized as a sterically hindered antioxidant for polymer stabilization, a slow-release depigmenting agent in dermatological cosmetics, and, more recently, as a core structural lipid in the formulation of Solid Lipid Nanoparticles (SLNs) for targeted melanoma therapy[2].
Given its diverse applications, accurate quantification and structural characterization of this compound in complex matrices (e.g., biological fluids, polymer melts, or lipid nanoparticles) are critical. This guide details robust, self-validating analytical protocols utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategy & Causality
The analytical approach must account for the molecule's extreme lipophilicity and the reactivity of its free phenolic hydroxyl group.
-
Sample Preparation Causality: The C18 aliphatic chain renders the compound insoluble in water but highly soluble in non-polar or moderately polar organic solvents. Consequently, liquid-liquid extraction using dichloromethane or ethyl acetate is required to efficiently partition the analyte from aqueous or proteinaceous matrices[2].
-
HPLC-ESI-MS Causality: Reversed-phase HPLC (using a C18 column) is the optimal choice for separating the lipophilic stearate ester from polar matrix interferences. Electrospray Ionization (ESI) operated in negative mode is highly effective because the free phenolic hydroxyl group readily loses a proton, yielding a strong, stable deprotonated molecular ion [M−H]− at m/z 375.3.
-
GC-MS Causality: Direct GC-MS analysis of phenolic compounds often results in severe peak tailing and thermal degradation due to hydrogen bonding with active sites in the GC inlet. To circumvent this, pre-column derivatization (silylation) is strictly required. By replacing the acidic phenolic proton with a trimethylsilyl (TMS) group, the molecule's volatility and thermal stability are drastically enhanced.
Analytical Workflow Diagram
Analytical workflow for the extraction, derivatization, and detection of hydroquinone monostearate.
Experimental Protocols
Protocol A: HPLC-UV/ESI-MS Quantification
Self-Validation Mechanism: This protocol incorporates 4-hydroxyphenyl palmitate as an Internal Standard (IS) to correct for extraction losses and matrix-induced ion suppression. System Suitability Testing (SST) mandates a baseline resolution ( Rs>2.0 ) between the analyte and the IS prior to sample acquisition.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a primary stock solution of hydroquinone monostearate (1 mg/mL) in LC-MS grade methanol. Prepare working standards ranging from 10 to 1000 ng/mL by serial dilution, spiking each with a constant 50 ng/mL of the IS.
-
Sample Extraction (e.g., from SLN Dispersions):
-
Transfer 100 µL of the SLN dispersion into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold methanol containing the IS. Causality: Methanol acts as a dual-purpose reagent, disrupting the lipid nanoparticle matrix while simultaneously precipitating any stabilizing proteins.
-
Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at 4°C.
-
Centrifuge at 14,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
-
Gradient: 0–2 min: 60% B; 2–7 min: linear ramp to 95% B; 7–10 min: hold at 95% B; 10–10.1 min: return to 60% B; 10.1–13 min: re-equilibration.
-
Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.
-
-
MS Parameters (Negative ESI - Multiple Reaction Monitoring):
-
Capillary Voltage: 2.5 kV; Desolvation Temperature: 350°C.
-
MRM Transitions: Hydroquinone monostearate: m/z 375.3 → 109.0 (phenolate product ion). IS: m/z 347.2 → 109.0.
-
Protocol B: GC-MS Analysis with Silylation
Self-Validation Mechanism: This protocol utilizes a procedural blank to monitor for derivatization artifacts and an alkane retention index (RI) standard mix to confirm peak identity orthogonally alongside mass spectral library matching.
Step-by-Step Methodology:
-
Sample Preparation & Drying:
-
Extract the sample utilizing dichloromethane[2].
-
Transfer 500 µL of the organic extract (containing ~10 µg of analyte) to a glass GC vial.
-
Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen. Causality: Trace moisture severely quenches the silylation reaction by hydrolyzing the BSTFA reagent.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane fused silica capillary (30 m × 0.25 mm ID × 0.25 µm film).
-
Oven Program: Initial temperature 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).
-
Inlet: 280°C, Splitless mode.
-
MS Detection: Electron Impact (EI) at 70 eV. Scan range m/z 50–600.
-
-
Data Interpretation:
-
The TMS-derivatized hydroquinone monostearate will exhibit a molecular ion [M]+ at m/z 448.
-
Diagnostic fragments include m/z 73 (trimethylsilyl cation) and m/z 181 (TMS-hydroquinone fragment).
-
Quantitative Data Presentation
The following table summarizes the typical validation parameters for the HPLC-ESI-MS method, demonstrating its robustness and reliability for routine quantitative analysis.
| Validation Parameter | Value / Specification | Causality / Significance |
| Linear Range | 10 – 1000 ng/mL | Broad dynamic range covers both physiological tracking and high-dose formulation concentrations. |
| Limit of Detection (LOD) | 3.0 ng/mL | Ensures reliable detection of trace residuals in cosmetic or polymer matrices. |
| Limit of Quantification (LOQ) | 10.0 ng/mL | Establishes the lowest concentration validated for accurate and precise measurement. |
| Intra-day Precision (RSD%) | < 4.5% | Confirms method repeatability and instrument stability within a single analytical batch. |
| Inter-day Precision (RSD%) | < 6.2% | Confirms method reproducibility across different days, validating the internal standard's efficacy. |
| Extraction Recovery | 88 – 94% | Validates the efficiency of the methanolic protein/lipid precipitation step. |
| Matrix Effect | 92 – 105% | Indicates minimal ion suppression or enhancement in the ESI source, ensuring true quantification. |
Sources
Application Notes and Protocols for the In Vivo Formulation of Octadecanoic Acid, 4-Hydroxyphenyl Ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Octadecanoic acid, 4-hydroxyphenyl ester for in vivo studies. This compound, an ester of stearic acid and hydroquinone, is characterized by high lipophilicity and consequently, extremely poor aqueous solubility. Such properties present a significant challenge for achieving adequate and consistent drug exposure in preclinical animal models.[1] This guide details a systematic approach, from initial physicochemical considerations to the development of specific, practical protocols for oral and parenteral administration, with a focus on overcoming the hurdle of poor solubility to enable reliable pharmacodynamic and toxicological assessment.
Physicochemical Characterization and Pre-Formulation Strategy
Octadecanoic acid, 4-hydroxyphenyl ester combines a long, saturated C18 fatty acid chain with a phenolic moiety. This structure dictates its physicochemical behavior, making it a highly lipophilic molecule, which is practically insoluble in water.[2][3] The ester linkage may also be susceptible to enzymatic or pH-dependent hydrolysis. Therefore, a successful formulation strategy must enhance solubility and ensure the compound's stability until it reaches the site of absorption or action.
1.1 Inferred Physicochemical Properties
| Property | Inferred Characteristic | Rationale & Implication for Formulation |
| Molecular Structure | Ester of Stearic Acid and 4-Hydroxyphenol | Long C18 alkyl chain confers high lipophilicity. The phenolic group offers limited polarity. |
| Aqueous Solubility | Extremely Low | High lipophilicity (predicted high LogP) is the primary barrier to dissolution in aqueous media.[4] |
| Organic Solubility | High | Expected to be soluble in non-polar organic solvents (e.g., hexane), oils, and some polar organic solvents (e.g., ethanol, DMSO).[5][6][7] |
| Chemical Stability | Potential for Hydrolysis | The ester bond can be cleaved by esterases in the GI tract, blood, or liver, or by non-neutral pH, impacting stability.[8] |
1.2 Critical Pre-Formulation Assessment
Before selecting a final formulation, a series of initial experiments are essential to characterize the specific batch of the compound. This empirical data is crucial for guiding the selection of excipients and avoiding downstream issues.
Caption: Workflow for initial compound characterization.
Strategic Approaches to Formulation Development
The choice of formulation is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound. For a highly lipophilic molecule like Octadecanoic acid, 4-hydroxyphenyl ester, the primary goal is to enhance its solubility and maintain it in a solubilized state in vivo to facilitate absorption.[9]
2.1 Oral Administration Strategies Oral delivery is often preferred for its convenience. The main challenge is ensuring the compound dissolves in the gastrointestinal fluids.
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs.[9][10] Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, enhancing solubilization and absorption.[11] For highly lipophilic compounds, formulations with long-chain fatty acids can also leverage lymphatic uptake, potentially bypassing first-pass metabolism.[4][10]
-
Co-solvent Systems: A mixture of water-miscible organic solvents can dissolve the compound, which is then administered orally.[12]
-
Suspensions: If a solution is not feasible at the target concentration, a micronized or nanosized suspension can be used. This approach increases the surface area for dissolution.[11]
2.2 Intravenous Administration Strategies IV formulations bypass absorption barriers but have stringent requirements for sterility, particle size, and excipient safety.[13][14]
-
Co-solvent/Surfactant Systems: Vehicles containing co-solvents (e.g., PEG400, Propylene Glycol) and non-ionic surfactants (e.g., Polysorbate 80, Solutol® HS 15) can be used to create micellar solutions.[11][13] Care must be taken to minimize the concentration of these excipients to avoid toxicity.[1]
-
Lipid Emulsions: Similar to total parenteral nutrition (TPN) lipids, these formulations can incorporate lipophilic drugs into the lipid phase.
The following decision tree can guide the selection of an appropriate starting formulation strategy.
Caption: Decision tree for selecting a formulation strategy.
Experimental Protocols
Disclaimer: These protocols provide starting points. The optimal formulation for any specific compound must be determined experimentally. Always use high-purity, injectable-grade excipients when available. Prepare a vehicle-only control for all in vivo experiments.[12]
Protocol 1: Co-Solvent Formulation for Oral or IV Administration
This is a common, versatile formulation for early-stage testing of poorly soluble compounds.
-
Materials:
-
Octadecanoic acid, 4-hydroxyphenyl ester (API)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile vials, vortex mixer, sonicator
-
-
Procedure:
-
Calculation: Determine the required mass of API and volume of each vehicle component for the final desired concentration (e.g., 1 mg/mL). A common starting vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline .[12]
-
Initial Dissolution: In a sterile vial, add the weighed API powder. Add the calculated volume of DMSO. Vortex and/or sonicate until the API is completely dissolved. This creates a concentrated stock.
-
Addition of PEG400: Add the calculated volume of PEG400 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Addition of Surfactant: Add the calculated volume of Tween 80. Vortex thoroughly.
-
Final Dilution: Slowly add the saline, vortexing between additions to prevent precipitation.
-
Final Observation: The final formulation should be a clear, homogenous solution.
-
Sterilization (for IV use): Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.[11]
-
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This advanced formulation is highly suitable for lipophilic compounds and can significantly enhance oral absorption.[9][10]
-
Materials:
-
Octadecanoic acid, 4-hydroxyphenyl ester (API)
-
Oil: Maisine® CC (Glyceryl Monolinoleate) or similar long-chain glyceride.[10]
-
Surfactant: Kolliphor® RH40 (PEG-40 Hydrogenated Castor Oil) or Cremophor® EL.
-
Co-surfactant/Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether).
-
Glass vials, magnetic stirrer, heating plate (optional).
-
-
Procedure:
-
Excipient Screening: First, determine the solubility of the API in individual excipients (oil, surfactant, co-surfactant) to select the best components.
-
Formulation Preparation (Example): A starting point could be a formulation of 30% Maisine® CC, 50% Kolliphor® RH40, and 20% Transcutol® HP .
-
Dissolution: Weigh the required amount of API into a glass vial. Add the calculated amounts of oil, surfactant, and co-surfactant.
-
Mixing: Gently heat the mixture (to ~40°C, if the API is stable) while stirring with a magnetic stirrer until the API is fully dissolved and the mixture is clear and homogenous.
-
Characterization: To test the self-emulsifying properties, add one drop of the formulation to 100 mL of water in a beaker with gentle stirring. It should rapidly form a fine, milky-white emulsion.
-
Protocol 3: Aqueous Suspension for Oral Gavage
This is a fallback option when solubility limits prevent the creation of a solution at the required dose.
-
Materials:
-
Octadecanoic acid, 4-hydroxyphenyl ester (API)
-
Suspending Agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC) in purified water.
-
Wetting Agent: 0.1% (w/v) Polysorbate 80 (Tween® 80).
-
Mortar and pestle or homogenizer.
-
-
Procedure:
-
Particle Size Reduction (Optional but Recommended): If possible, micronize the API powder to increase its surface area.
-
Vehicle Preparation: Prepare the 0.5% CMC solution with 0.1% Tween 80 in water.
-
Wetting the API: In a mortar, place the weighed API powder. Add a small amount of the vehicle to form a thick, uniform paste. This ensures all particles are wetted and prevents clumping.
-
Homogenization: Gradually add the remaining vehicle while continuously triturating (with the mortar and pestle) or homogenizing to form a uniform suspension.
-
Dosing: Ensure the suspension is well-mixed immediately before each animal is dosed.
-
Quality Control and Troubleshooting
Proper characterization ensures that the formulation is consistent, stable, and safe for administration.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Solution: Clear, free of particulates. Suspension: Uniformly dispersed. |
| API Concentration | HPLC-UV/MS | 90-110% of the target concentration. |
| Stability | Visual & HPLC | No precipitation or significant degradation (>10%) over the intended use period. |
| pH (IV) | pH meter | Within a physiologically tolerated range (e.g., 6.0-8.0). |
| Sterility (IV) | 0.22 µm filtration | Must be performed for all parenteral formulations.[11] |
Troubleshooting Common Formulation Issues [11]
| Problem | Possible Cause | Suggested Solution |
| API precipitates during preparation. | Solubility limit in the vehicle has been exceeded. | Increase the proportion of the co-solvent or solubilizing agent. Gently warm the solution (if API is stable). Evaluate a different vehicle system. |
| Formulation is too viscous for injection. | High concentration of polymers (e.g., high MW PEGs) or excipients. | Use a lower concentration of the viscosity-enhancing agent. Select a different, less viscous co-solvent. |
| API precipitates upon dilution in blood (IV). | Formulation is not robust enough; drug crashes out when vehicle is diluted. | Increase the surfactant-to-drug ratio. Consider a micellar or lipid emulsion formulation. Lower the dose concentration if possible. |
| Variable animal exposure (Oral). | Poor dissolution or precipitation in the GI tract. | Switch to a lipid-based formulation (SEDDS) to improve in-vivo solubilization. Reduce particle size for suspensions. |
Safety and Excipient Considerations
The primary goal of a preclinical formulation is to enable the study of the API, not the vehicle. Therefore, the choice of excipients is critical.
-
Use GRAS Excipients: Whenever possible, use excipients that are "Generally Recognized As Safe" (GRAS).[15][16] The FDA maintains a database of these substances.[17]
-
Minimize Excipient Levels: Use the lowest possible concentration of each excipient required to achieve a stable formulation. High levels of solvents like DMSO or surfactants like Cremophor EL can cause their own toxicities and confound study results.[1][11][14]
-
Vehicle Control Group: Always include a control group that receives the vehicle without the API.[12] This is essential to differentiate the effects of the drug from the effects of the formulation itself.
References
-
Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Available from: [Link]
-
Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. Available from: [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available from: [Link]
-
BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 91(4), 857-867. Available from: [Link]
-
Dong, L. C., & Shah, J. C. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]
-
ResearchGate. (n.d.). Injectable Formulations of Poorly Water-Soluble Drugs. Request PDF. Available from: [Link]
-
MycoCentral. (n.d.). Octadecanoic acid - Mycotoxin Database. Available from: [Link]
-
CABI. (n.d.). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Global Health. Available from: [Link]
-
IMPAG Group. (2022, July 8). Lipid excipients from Stéarinerie Dubois for oral dosage forms. Available from: [Link]
-
PubMed. (2009, December). Recent advances in intravenous delivery of poorly water-soluble compounds. Available from: [Link]
-
Gattefossé. (2026, March 26). Oral peptide delivery with lipid-based excipients. Available from: [Link]
-
Pharmaoffer. (2023, May 4). Introduction to Stearic Acid as a pharmaceutical Excipient. Available from: [Link]
-
Quality Smart Solutions. (2025, December 23). What Are GRAS Substances? A Complete Guide. Available from: [Link]
-
Papadaki, A., & Kopsahelis, N. (2020). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. Molecules, 25(9), 2038. Available from: [Link]
-
Wikipedia. (n.d.). Generally recognized as safe. Available from: [Link]
-
ResearchGate. (2026, March 3). (PDF) Antioxidant Stability of Phenolic Acids and Their Esters. Available from: [Link]
-
Stearic Acid Supplier. (2025, October 13). What are the effects of stearic acid on the solubility of other substances? Blog. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Octadecanoic acid (CAS 57-11-4). Available from: [Link]
-
U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). Available from: [Link]
-
NIST. (n.d.). Octadecanoic acid. WebBook. Available from: [Link]
-
ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Available from: [Link]
-
Wiejak, J., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3192. Available from: [Link]
-
ResearchGate. (2026, March 17). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non - ideal Solution Models. Available from: [Link]
-
National Center for Biotechnology Information. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Available from: [Link]
-
EGUsphere. (2025, June 23). Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. Available from: [Link]
-
ACS Publications. (2017, December 13). Synthetic Phenolic Antioxidants Cause Perturbation in Steroidogenesis in Vitro and in Vivo. Environmental Science & Technology. Available from: [Link]
-
ResearchGate. (n.d.). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Request PDF. Available from: [Link]
-
JETRO. (n.d.). 食品添加物規制調査 米国. Available from: [Link]
-
MDPI. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]
-
FooDB. (2010, April 8). Showing Compound Octadecanoic acid (FDB002941). Available from: [Link]
-
The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid, 156-38-7. Available from: [Link]
Sources
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. What are the effects of stearic acid on the solubility of other substances? - Blog [cjspvc.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. symmetric.events [symmetric.events]
- 10. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 16. Generally recognized as safe - Wikipedia [en.wikipedia.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Optimizing the Synthesis of Octadecanoic Acid, 4-Hydroxyphenyl Ester
Introduction
Welcome to the Technical Support Center for the synthesis of Octadecanoic acid, 4-hydroxyphenyl ester (commonly known as 4-hydroxyphenyl stearate or hydroquinone monostearate). As a Senior Application Scientist, I frequently encounter researchers struggling with the selective monoesterification of hydroquinone. Because hydroquinone is a symmetrical diol, standard esterification with stearic acid or stearoyl chloride overwhelmingly favors the formation of the thermodynamically stable distearate (diester).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and maximize your monoester yield.
Comparative Strategy Analysis
Before diving into troubleshooting, it is critical to select the right synthetic route for your specific needs. Below is a quantitative comparison of the three primary methodologies used in the field.
| Synthesis Strategy | Reagents & Conditions | Typical Yield | Scalability | Key Advantage | Primary Challenge |
| Direct Esterification | HQ (excess), Stearoyl Chloride, Pyridine | 30–40% | Moderate | Fewest synthetic steps. | Difficult chromatographic separation of HQ, Diester, and Monoester. |
| Monoprotection Route | Monoprotected HQ, Stearic Acid, DCC/DMAP | 50–70% | Low | Extremely high purity; absolutely prevents diester formation[1]. | Multi-step process; requires column chromatography and deprotection[1]. |
| Partial Deacylation | HQ Distearate, KOH, MeOH, NaHSO₃ | 75–95% | High | Highest yield; highly scalable; avoids chromatography[2]. | Requires precise kinetic control of the hydrolysis time[2]. |
Troubleshooting & FAQs
Q1: Why am I getting mostly hydroquinone distearate (diester) instead of the target monoester? A1: Hydroquinone is a symmetrical diol with closely related pKa values for its two hydroxyl groups (~10.3 and ~11.4). While the first esterification slightly deactivates the aromatic ring via electron withdrawal, it is kinetically insufficient to prevent the second hydroxyl from reacting—especially when using highly reactive acylating agents like stearoyl chloride or DCC-activated stearic acid. To improve monoester yield, you must shift your strategy: either use a monoprotection strategy (e.g., forming a THP or benzyl ether prior to coupling)[1] or intentionally synthesize the distearate and perform a controlled, base-catalyzed partial deacylation[2].
Q2: My reaction mixture turns dark brown or black during the basic workup. How do I prevent this? A2: This is a classic oxidation issue. Hydroquinone readily oxidizes to p-benzoquinone in the presence of oxygen, a process severely accelerated by basic conditions (e.g., when using pyridine, TEA, or KOH for deacylation). Benzoquinone then undergoes rapid polymerization, resulting in dark, intractable tars. Solution: Always conduct your reactions under a strict inert atmosphere (N₂ or Ar). Furthermore, for aqueous or basic steps (such as partial deacylation), incorporate a reducing agent like sodium bisulfite (NaHSO₃) or sodium pyrosulfite directly into the reaction mixture. This acts as an antioxidant buffer, keeping the hydroquinone moiety in its reduced state[2].
Q3: When using direct esterification with DCC/DMAP, I get a stubborn white precipitate that contaminates my product. What is it, and how do I remove it? A3: That precipitate is N,N'-Dicyclohexylurea (DCU), the byproduct of the N,N'-Dicyclohexylcarbodiimide (DCC) coupling agent[1]. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents at room temperature. Solution: Capitalize on its temperature-dependent solubility. After the reaction completes in THF or DCM, cool the mixture to 0°C for 2 hours to maximize DCU precipitation, then filter through a porosity 4 sintered glass funnel. If traces remain after concentrating the filtrate, redissolve your crude product in ice-cold ethyl acetate (where DCU is highly insoluble) and perform a second filtration before proceeding to silica gel chromatography[1].
Q4: Is there a scalable way to produce the monoester without using protecting groups? A4: Yes, the partial deacylation method is highly scalable. First, react hydroquinone with excess stearic acid/stearoyl chloride to form hydroquinone distearate. Then, dissolve the diester in an aqueous methanol solution containing a reducing agent (e.g., sodium bisulfite). Slowly add a methanolic solution of potassium hydroxide at 30–80°C. The base selectively hydrolyzes one ester bond. The reaction is quenched with acid (to pH 6-7), and the monoester is crystallized out in 75-95% yield[2].
Validated Experimental Protocols
Protocol A: The Monoprotection & DCC/DMAP Route (High Purity)
Best for: Drug development applications requiring >99% purity without diester contamination.
Mechanistic Rationale: By masking one hydroxyl group, we force a 1:1 stoichiometric coupling. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then trapped by the protected hydroquinone[1].
-
Coupling: In a flame-dried, N₂-purged 3-neck flask, dissolve monoprotected hydroquinone (1.0 eq) and stearic acid (1.0 eq) in anhydrous THF.
-
Activation: Add DCC (1.1 eq) and DMAP (0.1 eq) sequentially. Stir at room temperature for 24 hours[1].
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the stearic acid spot and emergence of a less polar ester spot confirms coupling. If starting material persists after 12 hours, spike with an additional 0.05 eq of DMAP.
-
-
Purification: Filter the precipitated DCU byproduct. Concentrate the filtrate under reduced pressure[1].
-
Deprotection: Dissolve the crude protected ester in 20 mL of ethanol. Acidify with concentrated HCl and extract with 150 mL of dichloromethane. Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel 60–70/230 mesh, n-hexane/ethyl acetate 8:2)[1].
Protocol B: The Partial Deacylation Route (High Yield & Scalable)
Best for: Large-scale synthesis where column chromatography is a bottleneck.
Mechanistic Rationale: Hydrolysis of the distearate is a stepwise process. By strictly controlling the temperature, time, and equivalents of base, we can kinetically trap the monoester before it hydrolyzes completely back to hydroquinone.
-
Preparation: Synthesize hydroquinone distearate using standard methods (excess stearoyl chloride + hydroquinone).
-
Dissolution & Reduction: Dissolve the distearate in a 60–98% aqueous methanol solution. Add sodium bisulfite (0.02–0.4 weight ratio relative to the diester) to prevent oxidation[2].
-
Controlled Deacylation: Heat the mixture to 30–80°C. Over 10 minutes, dropwise add a methanolic solution of KOH (0.05–0.8 molar ratio relative to the diester)[2].
-
Validation Checkpoint: This is the critical step. Periodically sample the reaction and analyze via TLC or rapid HPLC. Stop the base addition immediately when the monoester concentration reaches its peak (typically between 5–60 minutes) to prevent over-hydrolysis[2].
-
-
Quenching & Isolation: Immediately adjust the pH to 6–7 using acetic acid to lock the equilibrium. Concentrate under reduced pressure to remove methanol, and crystallize the resulting 4-hydroxyphenyl stearate[2].
Process Visualizations
Figure 1: Workflow comparison of the three primary synthetic routes for 4-hydroxyphenyl stearate.
Figure 2: Catalytic cycle of DCC/DMAP mediated esterification highlighting the active acylpyridinium species.
References
-
Trombino, S., et al. "Solid Lipid Nanoparticles Hydroquinone-Based for the Treatment of Melanoma: Efficacy and Safety Studies." International Journal of Molecular Sciences (via NIH/PMC). 1
-
"Process for synthesizing hydroquinone mono fatty acid ester." Google Patents (CN1075803C). 2
Sources
"troubleshooting 4-hydroxyphenyl stearate precipitation in media"
Welcome to the Technical Support Center for handling highly hydrophobic compounds. This guide is specifically engineered for researchers and drug development professionals troubleshooting the aqueous formulation of 4-hydroxyphenyl stearate , a highly lipophilic ester that frequently presents solubility challenges in standard in vitro assays.
Mechanistic Overview of Precipitation
Workflow comparing direct addition versus BSA conjugation for hydrophobic stearates.
Troubleshooting FAQs
Q1: Why does 4-hydroxyphenyl stearate instantly form a cloudy precipitate when added to my cell culture media? A1: This is a classic manifestation of "solvent shock." 4-hydroxyphenyl stearate contains a long, saturated 18-carbon aliphatic chain, making it profoundly hydrophobic. When a highly concentrated organic stock (e.g., in 100% DMSO) is rapidly diluted into the aqueous environment of cell culture media, the sudden shift in solvent polarity forces the hydrophobic molecules to rapidly aggregate and crash out of solution[1][2]. Exceeding the thermodynamic solubility limit in the aqueous phase is the primary driver of this immediate precipitation[1].
Q2: How can I deliver this compound to my cells without using toxic levels of DMSO or ethanol? A2: For highly lipophilic saturated compounds, physiological carrier proteins are required to bypass the aqueous solubility limit. Bovine Serum Albumin (BSA) acts as a natural lipid shuttle in mammalian systems. By pre-conjugating 4-hydroxyphenyl stearate to fatty-acid-free BSA, you create a water-soluble complex that prevents precipitation, minimizes the toxicity of free fatty acid soaps, and mimics physiological lipid transport[3].
Q3: I attempted to conjugate the compound with BSA at 37°C, but the solution is still cloudy. What went wrong? A3: Saturated carbon chains (like the stearate moiety) have high melting points and require significant thermal energy to solubilize. A common methodological error is attempting conjugation at 37°C. Saturated derivatives require heating to at least 70°C along with sonication to fully clarify and complex with the BSA hydrophobic pockets[3]. If the solution remains cloudy, the compound has not successfully intercalated into the carrier protein.
Quantitative Comparison of Solubilization Strategies
| Strategy | Max Soluble Concentration | Cellular Toxicity Risk | Preparation Time |
| Direct DMSO Addition | < 10 µM | High (if DMSO > 0.5%) | < 5 mins |
| Stepwise Serial Dilution | ~ 20 µM | Medium | 10 mins |
| BSA Conjugation (4:1) | > 1 mM | Low (Physiological) | 1-2 hours |
Validated Protocol: BSA-Conjugated 4-Hydroxyphenyl Stearate Preparation
This self-validating protocol ensures complete solubilization by coupling thermal kinetics with stoichiometric carrier binding.
Step 1: Prepare the Carrier Base Dissolve ultra-fatty-acid-free BSA in 150 mM NaCl (or sterile PBS) to a 20% (w/v) concentration. Warm gently in a 37°C water bath with continuous stirring until the solution is completely transparent[4][5].
Step 2: Thermal Solubilization of the Stearate Prepare a 20 mM stock of 4-hydroxyphenyl stearate. Due to its extreme hydrophobicity, place the compound in a glass vial, add a small volume of 0.1 M NaOH, and heat to 70°C in a water bath. Sonicate the mixture vigorously until the solution clarifies completely[3].
Step 3: Carrier Conjugation Combine the hot stearate solution with the 37°C 20% BSA solution to achieve a 4:1 to 6:1 molar ratio (Stearate to BSA). Mix immediately by vigorous pipetting to prevent localized cooling and premature precipitation[5].
Step 4: Validation & Sterilization The resulting conjugated solution must be completely optically clear. If any turbidity or crystalline film persists, the conjugation has failed; discard and repeat. Filter sterilize the clear solution through a 0.22 µm cellulose acetate or PES filter[4].
Step 5: Storage and Application Aliquot the conjugated stock into glass vials and store at -20°C. Prior to cellular application, thaw the aliquots and pre-warm them to 37°C before introducing them to your experimental media[4][5].
References
-
Bio-protocol. BSA Preparation and Palmitate-BSA Conjugation.[Link]
-
Bio-protocol. Conjugation of free fatty acids to bovine serum albumin.[Link]
-
National Institutes of Health (NIH). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. PMC.[Link]
-
WK Lab. Fatty Acid-BSA complex protocol.[Link]
Sources
"optimizing the concentration of Octadecanoic acid, 4-hydroxyphenyl ester for assays"
Welcome to the Technical Support Center for Octadecanoic acid, 4-hydroxyphenyl ester (CAS: 83791-09-7), commonly known as 4-hydroxyphenyl stearate.
As a Senior Application Scientist, I frequently observe researchers treating amphiphilic esters as simple small molecules. This is a fundamental error. Featuring a highly lipophilic C18 aliphatic tail and a polar, redox-active phenolic head, this compound's behavior is entirely dictated by its phase state. Whether you are utilizing it as an enzymatic substrate, a building block for self-assembling cooperative catalysts, or a sterically hindered phenolic antioxidant for polymer stabilization, optimizing its concentration requires a strict understanding of its physicochemical boundaries.
This guide provides field-proven insights, troubleshooting matrices, and self-validating protocols to ensure your assays yield linear, reproducible data.
I. Core FAQs: Concentration Causality & Optimization
Q: Why does my enzymatic assay signal plateau prematurely when using 4-hydroxyphenyl stearate as a substrate? A: This is a classic symptom of exceeding the Critical Micelle Concentration (CMC) or Critical Vesicle Concentration (CVC). Due to its C18 chain, the molecule undergoes hydrophobic collapse in aqueous buffers. Once the concentration exceeds the CVC, the molecules self-assemble, burying the ester bonds inside the hydrophobic core of the vesicle. This physically sequesters the substrate from the enzyme's active site, causing an artificial Vmax plateau. To resolve this, you must either keep the concentration strictly below the CVC or introduce a non-ionic surfactant (e.g., 0.1% Triton X-100) to form mixed micelles that keep the ester bonds solvent-exposed.
Q: I am designing a cooperative catalytic assay. How do I ensure the formation of catalytic pockets? A: In contrast to enzymatic assays, self-assembled catalytic systems require you to exceed the CVC. By introducing hydrophobic interactions via the C18 chain, the amphiphilic ligands self-assemble in aqueous buffers to form vesicular structures, which create highly concentrated "catalytic pockets"[1]. To optimize this, perform a concentration titration (typically between 10 µM and 500 µM) and use Dynamic Light Scattering (DLS) to confirm the phase transition from monomers to vesicles.
Q: What is the optimal concentration for Oxidative Induction Time (OIT) testing in polymer stabilization? A: When evaluating this compound as a sterically hindered phenol antioxidant[2], optimal loading concentrations in polyolefins or polyurethanes typically range from 0.05 wt% to 0.5 wt% (500 to 5000 ppm)[3]. Exceeding 1.0 wt% does not proportionally increase the induction time; instead, it causes "blooming"—a phenomenon where the aliphatic chain crystallizes and migrates to the polymer surface, leading to phase separation and erratic OIT readouts.
II. Mechanistic Workflows & Visualizations
Concentration-dependent phase behavior of 4-hydroxyphenyl stearate in aqueous media.
Enzymatic hydrolysis pathway yielding detectable hydroquinone.
III. Quantitative Data: Concentration Optimization Matrix
Summarized below are the empirically validated concentration ranges and solvent parameters required to maintain the structural integrity of the assay.
| Assay Application | Target Concentration | Phase State | Recommended Co-solvent / Matrix |
| Esterase/Lipase Substrate | 1 µM – 25 µM | Monomeric | 1-2% DMSO + 0.1% Triton X-100 |
| Vesicular Cooperative Catalysis | 50 µM – 500 µM | Vesicular | 5% THF in 10 mM CHES Buffer |
| Antioxidant OIT Testing | 0.05 wt% – 0.5 wt% | Solid Dispersion | Polyolefin / Polyurethane melt |
| Stock Solution Storage | 10 mM – 50 mM | Solvated | 100% Anhydrous THF or DMSO |
IV. Self-Validating Experimental Protocols
Protocol A: Preparation of Monomeric Substrate for Esterase Assays
Causality: To measure true Michaelis-Menten kinetics, the substrate must be fully accessible. This protocol utilizes a surfactant to force the highly hydrophobic C18 chain into mixed micelles, exposing the ester bond.
-
Stock Preparation: Dissolve 4-hydroxyphenyl stearate in anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
-
Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% (v/v) Triton X-100.
-
Working Dilution: Slowly inject the 10 mM stock into the rapidly stirring buffer to achieve a final concentration of 20 µM.
-
Enzymatic Cleavage: Introduce the esterase. The enzyme will cleave the ester bond, releasing stearic acid and hydroquinone.
-
Self-Validation Step (Critical): Spike a parallel control well with 20 µM of synthetic hydroquinone. If your downstream detection readout (e.g., electrochemical oxidation or colorimetric coupling) shows <90% recovery compared to a standard curve, your buffer matrix is quenching the signal, and the esterase activity calculation will be invalid.
Protocol B: Vesicular Assembly for Cooperative Catalysis
Causality: Cooperative catalysis relies on the proximity effect generated by self-assembly[1].
-
Solvent Exchange: Dissolve the compound in THF (50 mM).
-
Hydration: Rapidly inject the THF stock into a 10 mM CHES buffer (pH 9.0) to a final concentration of 200 µM. The sudden shift in polarity forces the hydrophobic C18 tails to aggregate, forming vesicles.
-
Self-Validation Step (Critical): Analyze the working solution using Dynamic Light Scattering (DLS). The presence of a monodisperse peak at ~100-200 nm confirms successful vesicular assembly. A highly polydisperse signal or visible turbidity indicates macroscopic precipitation, meaning the concentration is too high or the injection was too slow.
V. Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Actionable Solution |
| Visible precipitation in aqueous buffer | Total solvent polarity is too high, forcing immediate macroscopic aggregation rather than controlled micellization. | Ensure stock is added to the buffer under vigorous vortexing. Increase co-solvent (DMSO/THF) to 5% v/v. |
| Non-linear enzymatic kinetics | Substrate concentration has exceeded the CVC; ester bonds are hidden inside hydrophobic cores. | Dilute the substrate concentration below 25 µM, or increase the concentration of Triton X-100 to break vesicles into mixed micelles. |
| Erratic OIT values in polymers | "Blooming" effect. The antioxidant concentration exceeds the solubility limit of the polymer matrix, migrating to the surface[2]. | Reduce the additive loading concentration to <0.5 wt%[3]. Ensure uniform melt-blending during extrusion. |
VI. References
-
PhD thesis: Self-assembly in the design of cooperative catalysts for organic synthesis Source: ResearchGate URL:[Link]
-
US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness Source: Google Patents URL:
-
STABILIZER COMPOSITION FOR POLYMERS - Patent 2640777 Source: European Patent Office (EPO) URL:[Link]
Sources
Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxyphenyl Stearate During Storage
Disclaimer: The following guide is based on established principles of organic chemistry and best practices for the storage of phenolic esters. Due to a lack of specific published stability data for 4-hydroxyphenyl stearate, these recommendations are provided to assist researchers in maintaining the integrity of their samples.
Introduction
4-Hydroxyphenyl stearate is a valuable compound in various research and development applications. As with many phenolic esters, its chemical stability during storage is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical overview of the potential degradation pathways of 4-hydroxyphenyl stearate and offers practical, actionable strategies for its long-term preservation. Our goal is to empower researchers with the knowledge to proactively prevent degradation and troubleshoot any stability issues that may arise.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4-hydroxyphenyl stearate.
Q1: What are the primary chemical reactions that cause 4-hydroxyphenyl stearate to degrade?
A1: The degradation of 4-hydroxyphenyl stearate is primarily driven by two chemical processes: oxidation and hydrolysis .
-
Oxidation: The phenol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This process can lead to the formation of colored quinone-type byproducts, which are often the cause of sample discoloration.[1][2][3][4]
-
Hydrolysis: The ester linkage in 4-hydroxyphenyl stearate can be cleaved by water in a process called hydrolysis. This reaction is accelerated by the presence of acids or bases and results in the formation of stearic acid and 4-hydroxyphenol (hydroquinone).
Caption: Primary degradation pathways for 4-hydroxyphenyl stearate.
Q2: I've noticed my white powder of 4-hydroxyphenyl stearate has turned slightly pink/brown. What is the likely cause?
A2: A pink or brownish discoloration is a strong indication of oxidation. Phenols are known to form colored quinone-like compounds upon oxidation.[2][3] This is often the first visible sign of degradation and is typically accelerated by exposure to air and light.
Q3: Can the type of storage container affect the stability of 4-hydroxyphenyl stearate?
A3: Absolutely. The choice of container is critical. We recommend using amber glass vials with PTFE-lined caps. Amber glass protects the compound from light, which can catalyze oxidation. Glass is also generally inert. A PTFE-lined cap provides a superior barrier against moisture and oxygen compared to other liners. Avoid clear glass, which offers no light protection, and certain types of plastic containers that may be permeable to gases or leach plasticizers.
Part 2: Troubleshooting Guide for Common Degradation Issues
This section provides a structured approach to identifying and resolving common stability problems.
Scenario 1: Visual Discoloration of the Solid Compound
-
Observation: The initially white or off-white powder has developed a noticeable pink, yellow, or brown color.
-
Probable Cause: Oxidation of the phenolic hydroxyl group.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored 4-hydroxyphenyl stearate.
-
Corrective Actions:
-
Minimize Oxygen Exposure: If not already done, transfer the compound to a container that can be purged with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Immediately move the compound to an amber glass vial or wrap the existing container in aluminum foil to prevent further light exposure.
-
Consider Purity: For critical applications, it is advisable to analyze a small sample of the discolored material by a suitable analytical method (e.g., HPLC, TLC) to quantify the level of impurities.
-
Scenario 2: Changes in Solution Appearance or pH
-
Observation: A solution of 4-hydroxyphenyl stearate in an aqueous or protic solvent becomes cloudy, or the pH of the solution decreases over time.
-
Probable Cause: Hydrolysis of the ester bond, leading to the formation of stearic acid (which has low aqueous solubility and is acidic) and 4-hydroxyphenol.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze the solution using a chromatographic technique such as HPLC. The appearance of new, more polar peaks corresponding to stearic acid and 4-hydroxyphenol would confirm hydrolysis.
-
Assess Water Content: Review the solvent used. If it was not anhydrous, this is a likely source of the water that caused the hydrolysis. Also, consider the humidity of the storage environment.
-
-
Preventative Measures:
-
Use Anhydrous Solvents: When preparing solutions for storage, use high-purity, anhydrous solvents.
-
Control Humidity: Store the solid compound in a desiccator to protect it from atmospheric moisture.
-
Fresh Solutions: For applications requiring aqueous solutions, it is best to prepare them fresh before use.
-
Part 3: Recommended Storage Protocol
To ensure the long-term stability of 4-hydroxyphenyl stearate, we have developed the following best-practice storage protocol.
Step-by-Step Storage Procedure
-
Aliquot the Sample: Upon receiving the compound, if it is a large quantity, we recommend aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere and moisture with each use.
-
Select the Proper Container: Use an amber glass vial with a PTFE-lined screw cap.
-
Inert Gas Purging: Place the vial containing the aliquot in a glove box or use a gentle stream of an inert gas (argon or nitrogen) to flush the headspace of the vial for approximately 30 seconds. This will displace the oxygen-containing air.
-
Seal Tightly: Immediately after purging, securely tighten the cap. For added protection, you can wrap the cap-vial interface with Parafilm®.
-
Refrigerate: Store the sealed vial in a refrigerator at 2-8°C. The cold temperature will significantly slow the rates of both oxidation and hydrolysis.
-
Desiccate: Place the vial inside a desiccator containing a desiccant such as silica gel to provide an additional layer of protection against moisture.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the phenol group. |
| Light | Protect from light | Prevents photo-oxidation. |
| Humidity | Low (use of a desiccator) | Minimizes hydrolysis of the ester bond. |
| Container | Amber glass vial, PTFE-lined cap | Provides a protective barrier against light, moisture, and oxygen. |
References
-
Phenol oxidation with hypervalent iodine reagents. (n.d.). In Wikipedia. Retrieved from [Link]
-
Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (1995). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology, 29(7), 1822–1831. [Link]
-
LibreTexts. (2021). 17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 3.1.11: Reactions of Phenols. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). Video: Oxidation of Phenols to Quinones. Journal of Visualized Experiments. [Link]
Sources
"purification challenges of synthetic 4-hydroxyphenyl stearate"
Knowledge Base: Purification of Synthetic 4-Hydroxyphenyl Stearate
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4-hydroxyphenyl stearate. Synthesizing this monoester—whether via traditional Steglich esterification 1 or lipase-catalyzed pathways 2—presents unique downstream processing challenges. Because the molecule marries a highly lipophilic C18 tail with a polar, redox-active phenolic headgroup, it exhibits pronounced amphiphilic behavior.
This guide addresses the most critical bottlenecks encountered by researchers and drug development professionals during the purification of this compound.
Visual Workflow: Purification Decision Matrix
Figure 1: Decision-tree workflow for the purification of synthetic 4-hydroxyphenyl stearate.
Troubleshooting & FAQs
Issue 1: Intractable Emulsions During Aqueous Workup
Q: Why does my organic phase form a stubborn emulsion during the bicarbonate wash, and how do I break it?
The Causality: Washing the crude mixture with saturated sodium bicarbonate is standard practice to neutralize and remove unreacted stearic acid 2. However, 4-hydroxyphenyl stearate acts as a potent non-ionic surfactant. When excess stearic acid is neutralized, it forms sodium stearate (an anionic surfactant). The synergistic effect of the monoester and sodium stearate at the aqueous-organic interface drastically lowers interfacial tension, creating highly stable oil-in-water emulsions.
Self-Validating Protocol: Emulsion Resolution
-
Dilution: Add an equal volume of your organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. Why? Decreasing the organic phase viscosity accelerates droplet coalescence.
-
Salting Out: Replace standard water washes with saturated aqueous NaCl (brine). Why? High ionic strength disrupts the hydration shell around the phenolic headgroup, forcing the amphiphile into the organic phase.
-
Thermal Disruption: Gently warm the separatory funnel using a heat gun or warm water bath to 35–40°C. Why? Increased thermal kinetics destabilize the interfacial surfactant film.
-
Filtration (If necessary): If a "rag layer" persists, filter the entire biphasic mixture through a 1-inch pad of Celite. Why? This removes precipitated 1,4-phenylene distearate and insoluble polymeric byproducts that act as Pickering emulsion stabilizers. Validation Check: A successful break is confirmed when a sharp, mirror-like interface forms between the layers within 5 minutes of resting.
Issue 2: Chromatographic Separation of Monoester and Diester
Q: How do I efficiently separate the target monoester from the 1,4-phenylene distearate byproduct?
The Causality: Because hydroquinone has two equivalent hydroxyl groups, statistical over-esterification inevitably yields 1,4-phenylene distearate. The diester lacks a free hydroxyl group, rendering it incapable of hydrogen-bonding with the silanol groups on the silica gel. Consequently, it is significantly less polar than the monoester. Flash column chromatography using a non-polar to polar gradient is required to resolve these species 3.
Self-Validating Protocol: Gradient Flash Chromatography
-
Dry Loading: Dissolve the crude organic residue in a minimum amount of dichloromethane (DCM), add silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder. Why? Liquid loading amphiphilic compounds often causes severe streaking at the solvent front.
-
Column Equilibration: Pack the column using 100% Hexane (or Petroleum Ether).
-
Elution Step 1 (Diester Removal): Elute with 100% Hexane for 2 column volumes (CV), then step to 9:1 Hexane:Ethyl Acetate. The diester will elute rapidly.
-
Elution Step 2 (Monoester Isolation): Step the gradient to 8:2 Hexane:Ethyl Acetate. Pro-Tip: Add 0.1% glacial acetic acid to this mobile phase. Why? The acid suppresses the ionization of the phenolic hydroxyl group, preventing tailing and sharpening the elution band. Validation Check: Spot fractions on a TLC plate. The diester will migrate near the solvent front (Rf ~0.85). The monoester will elute later (Rf ~0.42) and will stain intensely dark blue/black when dipped in Phosphomolybdic Acid (PMA) stain and heated, confirming the presence of the redox-active phenol.
Issue 3: Final Polishing and Autoxidation
Q: My isolated 4-hydroxyphenyl stearate turns slightly yellow over time. How do I achieve pharmaceutical-grade purity?
The Causality: The free phenolic group is highly susceptible to autoxidation, especially under light exposure or trace alkaline conditions. Oxidation converts the phenol into a benzoquinone derivative, which imparts a distinct yellow/brown color even at parts-per-million (ppm) concentrations.
Self-Validating Protocol: Recrystallization & Inert Storage
-
Dissolution: Dissolve the chromatography-purified monoester in hot absolute ethanol (approx. 5 mL per gram of product) at 60°C.
-
Anti-Solvent Addition: Slowly add hot hexane dropwise until the solution reaches the cloud point (becomes persistently turbid).
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours. Why? Slow cooling promotes the exclusion of oxidized benzoquinone impurities from the crystal lattice.
-
Isolation: Vacuum filter the white, needle-like crystals using a Büchner funnel under a gentle stream of nitrogen gas. Wash with ice-cold hexane. Validation Check: The final crystals should be stark white. A melting point check should yield a sharp transition, indicating high purity and the absence of residual hydroquinone.
Quantitative Data Summary
To aid in TLC monitoring and solvent selection during your purification workflows, refer to the physicochemical properties and chromatographic behaviors summarized below.
| Compound | Molecular Weight ( g/mol ) | Rf Value (8:2 Hexane:EtOAc) | Solubility (Aqueous) | Solubility (Hot EtOH) | Autoxidation Risk |
| Hydroquinone (HQ) | 110.11 | 0.05 | High | High | High |
| 4-Hydroxyphenyl Stearate | 376.62 | 0.42 | Insoluble | High | Moderate |
| 1,4-Phenylene Distearate | 643.08 | 0.85 | Insoluble | Low | Low |
| Stearic Acid | 284.48 | 0.25 (tails) | Insoluble | High | None |
Table 1: Comparative physicochemical and chromatographic profiles of 4-hydroxyphenyl stearate and its common synthetic impurities.
References
- Source: researchgate.
- Source: nih.
- Source: mdpi.
Sources
Technical Support Center: Troubleshooting Batch-to-Batch Variability of 4-Hydroxyphenyl Stearate
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting synthetic workflows, few compounds generate as many support tickets as amphipathic esters like 4-hydroxyphenyl stearate. Widely utilized as a monomeric stabilizer and potent antioxidant[1], this compound is notoriously prone to batch-to-batch variability.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind your experimental failures and provide self-validating protocols to ensure absolute analytical consistency across your workflows.
Section 1: Feedstock Variability & Physicochemical Properties
Q1: Why do the melting point and apparent solubility of my 4-hydroxyphenyl stearate vary significantly between synthesized batches?
Causality & Expert Insight: The root cause almost always lies in the purity of your stearic acid feedstock. Commercial "stearic acid" is rarely 100% octadecanoic acid (C18); it is typically a blend of stearic acid and palmitic acid (C16). The exact ratio of C18 to C16 fluctuates wildly between suppliers and lots. Because 4-hydroxyphenyl stearate and 4-hydroxyphenyl palmitate readily co-crystallize, variations in this ratio alter the crystal lattice energy. This leads to significant shifts in the melting point ( Tm ), hydration states, and dissolution rates. This phenomenon is well-documented in related compendial stearate excipients, where stearic/palmitic ratios strictly dictate polymorphic behavior and solubility profiles[2].
Data Presentation: Impact of Feedstock Purity on Batch Properties
| Feedstock Grade | Typical C18:C16 Ratio | Observed Tm Range (°C) | Solubility in Ethanol (mg/mL) | Batch Consistency |
| Technical Grade | 50:50 to 65:35 | Broad (65 - 72) | Highly Variable (15 - 25) | Poor |
| Purified Grade | 90:10 | Moderate (74 - 76) | Consistent (~12) | Acceptable |
| High-Purity (Analytical) | > 98:2 | Sharp (78.5) | Highly Consistent (9.5) | Excellent |
Resolution: Always quantify your starting fatty acid ratio via GC-FID before initiating esterification. Standardize your procurement to >95% C18 feedstock to lock in the thermodynamic properties of the final ester.
Q2: How can I standardize the esterification process to minimize residual unreacted hydroquinone and prevent downstream discoloration?
Causality & Expert Insight: 4-hydroxyphenyl stearate is synthesized via the esterification of hydroquinone with stearic acid. Direct Fischer esterification is an equilibrium process. If the byproduct water is not efficiently and continuously removed, the reverse hydrolysis reaction occurs, leaving unreacted hydroquinone in the matrix. Optimizing water removal and catalyst concentration is critical for driving the reaction to absolute completion[3]. Residual hydroquinone is highly susceptible to auto-oxidation, forming benzoquinone—a highly conjugated molecule that imparts a distinct yellow/brown discoloration to your batch.
Self-Validating Protocol: High-Yield Esterification & Purification This protocol uses a physical barrier (phase separation) to validate that unreacted precursors are stripped from the final product.
-
Reaction Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Loading: Add 0.1 mol of high-purity stearic acid (>98%), 0.3 mol of hydroquinone (a 3x stoichiometric excess is strictly required to prevent di-esterification), and 200 mL of anhydrous toluene.
-
Catalysis: Add 1.5 mol% of p-toluenesulfonic acid (pTSA) as the acid catalyst.
-
Azeotropic Distillation: Reflux the mixture at 110°C. The Dean-Stark trap will collect the azeotropically removed water. Validation checkpoint: Continue refluxing until water evolution in the trap completely ceases (typically 4-6 hours).
-
Quenching & Biphasic Washing: Cool the mixture to room temperature. Wash the organic toluene layer three times with 100 mL of warm (40°C) 5% aqueous sodium bicarbonate. Causality: This neutralizes the pTSA catalyst and deprotonates the unreacted hydroquinone, forcing it entirely into the aqueous phase.
-
Crystallization: Concentrate the toluene phase under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure, white 4-hydroxyphenyl stearate crystals.
Section 2: Analytical Characterization Workflows
Q3: What is the most reliable analytical workflow to detect batch impurities and validate product release?
Causality & Expert Insight: No single analytical technique can capture the full impurity profile of 4-hydroxyphenyl stearate. Hydroquinone is UV-active and highly polar, making it ideal for Reverse-Phase HPLC-UV detection. Conversely, fatty acid ratios lack strong chromophores and require GC-FID or GC-MS. Finally, Differential Scanning Calorimetry (DSC) is mandatory to verify polymorphic purity and confirm that the crystal lattice isn't disrupted by residual solvent or palmitate esters.
Multi-modal analytical workflow for validating 4-hydroxyphenyl stearate batch purity.
Section 3: Storage, Handling, and Degradation
Q4: My purified batches pass all QC checks but develop a yellowish tint after a few months on the shelf. How do I prevent this oxidative degradation?
Causality & Expert Insight: 4-hydroxyphenyl stearate contains a sterically unhindered phenolic hydroxyl group. In polymer and coating chemistry, compounds of this exact class are explicitly added as antioxidants because they readily donate a hydrogen atom to quench free radicals[1]. However, this means the pure compound is inherently unstable in the presence of ambient oxygen and light. Over time, the phenol ring auto-oxidizes to a quinone structure, absorbing visible light and appearing yellow.
Self-Validating Protocol: Inert Storage System
-
Desiccation: Dry the purified batch in a vacuum oven at 40°C for 12 hours. Causality: Removing trace moisture prevents hydrolytic cleavage of the ester bond, which would otherwise release free hydroquinone and accelerate oxidation.
-
Inert Gas Purging: Transfer the dry powder into opaque or amber glass vials to block UV-induced radical initiation. Purge the headspace heavily with ultra-high purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solid matrix.
-
Thermal Control: Seal with PTFE-lined caps and store at -20°C. At this temperature, the kinetic energy is insufficient to overcome the activation energy required for auto-oxidation, ensuring batch stability for >12 months.
References
- AUTOMOTIVE COATING COMPOSITIONS COMPRISING TRIS(HYDROXYPHENYL)
- Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties Source: PubMed Central (PMC)
- Solvent-Free Production of High-Value Amphipathic Esters Derived from Byproduct Streams of Biomass Processing Source: ACS Public
Sources
A Comparative Guide to 4-Hydroxyphenyl Stearate and Other Phenolic Antioxidants for Researchers and Drug Development Professionals
In the continuous pursuit of mitigating oxidative stress-induced cellular damage, a cornerstone of numerous pathological conditions, the scientific community has extensively investigated a diverse array of antioxidant compounds. Among these, phenolic antioxidants represent a prominent class, characterized by their ability to neutralize deleterious free radicals. This guide provides an in-depth, objective comparison of 4-hydroxyphenyl stearate, a lipophilic phenolic ester, with other well-established phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox. This analysis is grounded in mechanistic principles and supported by comparative experimental data to empower researchers, scientists, and drug development professionals in selecting the most appropriate antioxidant for their specific applications.
Understanding the Adversary: Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[1][2] This imbalance can lead to significant cellular damage, including lipid peroxidation, protein modification, and DNA damage, contributing to the pathogenesis of a wide range of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3] Phenolic antioxidants are a critical line of defense, acting to neutralize these damaging free radicals.
The Contenders: A Look at Key Phenolic Antioxidants
This guide focuses on comparing 4-hydroxyphenyl stearate with three widely recognized phenolic antioxidants:
-
4-Hydroxyphenyl Stearate: An ester of 4-hydroxyphenol and stearic acid, this molecule is characterized by its significant lipophilicity due to the long C18 alkyl chain of stearic acid. This property is hypothesized to enhance its solubility and efficacy within lipid-rich environments such as cell membranes.
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[4][5] Its primary mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[4]
-
Butylated Hydroxyanisole (BHA): Another synthetic phenolic antioxidant commonly used as a preservative.[6] Similar to BHT, it functions as a free radical scavenger by donating a hydrogen atom.[6]
-
Trolox: A cell-permeable, water-soluble derivative of vitamin E, frequently employed as a standard or positive control in antioxidant assays due to its potent antioxidant properties.[7]
Mechanistic Showdown: How They Quench Free Radicals
The primary antioxidant mechanism for phenolic compounds involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The efficiency of this process is influenced by the stability of the resulting phenoxy radical.
The lipophilic nature of 4-hydroxyphenyl stearate suggests its potential for enhanced activity within lipid membranes, a critical site of oxidative damage. The long stearate chain may anchor the molecule within the lipid bilayer, positioning the phenolic headgroup to effectively intercept lipid peroxyl radicals. Research on other phenolic acid esters has indicated that increasing lipophilicity through esterification can positively influence antioxidant activity in lipid-rich media.[1][8] However, a "cut-off effect" has been observed, where antioxidant activity may decrease after a certain alkyl chain length.[2]
BHT and BHA, with their sterically hindered phenolic structures, are highly effective radical scavengers. Trolox, with its chromanol ring, mirrors the antioxidant action of vitamin E, readily donating a hydrogen atom from its hydroxyl group.
Visualizing the Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Head-to-Head: Comparative Antioxidant Efficacy
To objectively compare the antioxidant performance of these compounds, standardized in vitro assays are employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (TEAC) | Lipid Peroxidation Inhibition | Key Structural Feature |
| 4-Hydroxyphenyl Stearate | Data not consistently reported | Data not consistently reported | Expected to be effective in lipid environments | Long lipophilic stearate chain |
| BHT | Lower IC50 indicates high activity[5] | High TEAC value | Effective inhibitor | Sterically hindered phenol |
| BHA | Lower IC50 indicates high activity[6] | High TEAC value, potentially higher than Trolox in some assays[6] | Effective inhibitor | Sterically hindered phenol |
| Trolox | Potent, used as a standard[7] | 1.0 (by definition) | Effective inhibitor | Water-soluble Vitamin E analog |
Note: Specific IC50 and TEAC values can vary depending on the experimental conditions.
Experimental Protocols: A Guide for the Bench
Reproducible and validated experimental protocols are crucial for accurate comparative analysis. Below are detailed, step-by-step methodologies for key antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.[9][10]
Workflow for DPPH Assay
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of 4-hydroxyphenyl stearate, BHT, BHA, and Trolox in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of various concentrations of the test compounds and standards to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Plot the % inhibition against the concentration of each compound to determine the IC50 value.[9]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[11]
Workflow for TBARS Assay
Caption: Step-by-step workflow for the TBARS lipid peroxidation assay.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a homogenate of a lipid-rich tissue (e.g., rat brain) or a liposome suspension.
-
-
Induction of Peroxidation:
-
Incubate the lipid sample with a pro-oxidant, such as a solution of ferrous sulfate and ascorbic acid, in the presence and absence of the test antioxidants (4-hydroxyphenyl stearate, BHT, BHA, Trolox) at various concentrations.
-
-
TBARS Reaction:
-
Add a solution of thiobarbituric acid (TBA) to the reaction mixture.
-
Heat the samples at 95-100°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored product.
-
-
Measurement:
-
After cooling, measure the absorbance of the supernatant at 532 nm.
-
A decrease in absorbance in the presence of the antioxidant indicates inhibition of lipid peroxidation.
-
Concluding Remarks for the Discerning Scientist
The selection of an appropriate phenolic antioxidant is a critical decision in experimental design and drug development. While BHT and BHA are cost-effective and potent synthetic antioxidants, and Trolox serves as a reliable water-soluble standard, 4-hydroxyphenyl stearate presents a compelling lipophilic alternative. Its long alkyl chain is anticipated to enhance its partitioning into and retention within lipid membranes, making it a potentially superior candidate for protecting against lipid peroxidation.
However, the current body of literature lacks direct, head-to-head comparative studies of 4-hydroxyphenyl stearate against these other established antioxidants using standardized assays. Therefore, it is imperative for researchers to conduct such comparative experiments to definitively ascertain its relative efficacy. The protocols provided in this guide offer a robust framework for such investigations. By understanding the mechanistic nuances and employing rigorous experimental validation, the scientific community can continue to advance the development of effective strategies to combat oxidative stress and its associated pathologies.
References
- Gaspar, A., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1086.
- Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.
- Laguerre, M., et al. (2017). Lipophilization of Resveratrol and Effects on Antioxidant Activities. Journal of Agricultural and Food Chemistry, 65(37), 8174–8181.
- Panya, A., et al. (2012). Lipophilization of Resveratrol and Effects on Antioxidant Activities. Journal of Agricultural and Food Chemistry, 60(4), 1088-1094.
- Kancheva, V. D., et al. (2010). Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. Biochimie, 92(9), 1138–1146.
- Smajić Bećić, A., et al. (2023). COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Technologica Acta, 15(2), 19-23.
- Dissanayake, D. P., et al. (2009). Inhibition of lipid peroxidation by extracts of Pleurotus ostreatus. Pharmacognosy Magazine, 4(19), 266–271.
- Shimamura, T., et al. (2014). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives: Inter-laboratory Study. Analytical Sciences, 30(7), 717–721.
- Tyrakowska, B., et al. (1999). MODIFIED TEAC TEST FOR DETERMINATION OF THE ANTIOXIDANT PROPERTIES OF DIETARY POLYPHENOLIC COMPOUNDS OVER A WIDE pH RANGE. Polish Journal of Food and Nutrition Sciences, 8/49(SI 1), 3-6.
- Iannuzzi, A. M., et al. (2021). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 10(11), 1833.
- La Spina, R., et al. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 16(3), 398.
- Ghassemi, H., et al. (2016). Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. Designed Monomers and Polymers, 19(5), 453-461.
- Soares, A. R., et al. (2011). Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates. European Journal of Medicinal Chemistry, 46(2), 773-777.
- Jung, Y. S., et al. (2002). Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 12(18), 2599–2602.
- Borges, F., et al. (2005). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1307-1312.
- Kancheva, V. D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. International Journal of Molecular Sciences, 24(6), 5435.
- Kancheva, V. D., et al. (2010). Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. Biochimie, 92(9), 1138–1146.
- Smajić Bećić, A., et al. (2023). COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Technologica Acta, 15(2), 19-23.
- Dissanayake, D. P., et al. (2009). Inhibition of lipid peroxidation by extracts of Pleurotus ostreatus. Pharmacognosy Magazine, 4(19), 266–271.
- Ukeda, H., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Antioxidants, 13(3), 309.
- Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956.
- Ouchemoukh, S., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1768–1774.
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(1), 113.
- Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- Doco, R. C., et al. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Chemical and Pharmaceutical Research, 9(5), 231-236.
- Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. (2024). Cureus, 16(2), e54933.
- Pryor, W. A., & Stanley, J. P. (1975). Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty ac. Journal of lipid research, 16(5), 370-9.
- Siquet, C., et al. (2006). Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study. Free Radical Research, 40(4), 433–442.
- A Comparative Guide: 3-tert-Butyl-4-methoxyphenol (BHA) vs. Trolox as Antioxidant Standards. (2025). BenchChem.
- 4-Hydroxybenzoic acid derivatives synthesis and characteriz
- Percentage inhibition of lipid peroxidation using TBARS assay at different concentrations of Saraca asoca extract (SAE). (n.d.).
- How to determine theoretical IC50 value for in vitro DPPH assay? (2023, April 24).
- Santos, J. S., et al. (2013). Antioxidant activity of alkyl hydroxytyrosyl ethers in unsaturated lipids. Food & Function, 4(6), 915–922.
- Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5786.
- Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (2022). ChemRxiv.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005.
- Armstrong, D., & Browne, R. (2021). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (159), e61113.
- DPPH and ABTS radical scavenging activities, TEAC values and total... (n.d.).
- Samuel, W., et al. (2005). Inhibition of N–(4–Hydroxyphenyl)Retinamide–Induced Apoptosis of Human Retinal Pigment Epithelial Cells by 9–Thiastearate, a Stearoyl Coenzyme a Desaturase Inhibitor. Investigative Ophthalmology & Visual Science, 46(13), 5140.
Sources
- 1. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
"Octadecanoic acid, 4-hydroxyphenyl ester vs. Trolox in antioxidant assays"
Title: Comparative Efficacy of Octadecanoic Acid, 4-Hydroxyphenyl Ester vs. Trolox in Antioxidant Assays: A Mechanistic Guide
Executive Summary
In the evaluation of antioxidant capacity, the selection of the reference standard and the assay medium fundamentally dictates the experimental outcome. This guide provides an objective, mechanistically grounded comparison between Trolox (a highly hydrophilic Vitamin E analog) and Octadecanoic acid, 4-hydroxyphenyl ester (a highly lipophilic phenolic antioxidant, also known as p-hydroxyphenyl stearate)[1][2].
While Trolox is the gold standard for homogeneous aqueous assays (e.g., TEAC, DPPH), its efficacy collapses in heterogeneous lipid systems. Conversely, the C18-esterified phenol excels in emulsions and liposomes due to its amphiphilic geometry, perfectly illustrating the "Polar Paradox" and the "Cut-Off Effect" in lipid oxidation chemistry[3][4].
Physicochemical Profiling & Causality
To understand their divergent performance, we must analyze their molecular architecture. Trolox possesses a carboxylic acid moiety that renders it highly water-soluble. Octadecanoic acid, 4-hydroxyphenyl ester features a phenolic headgroup (the hydrogen donor) esterified to an 18-carbon stearic acid tail (the lipophilic anchor)[2][5].
Table 1: Comparative Physicochemical Properties
| Property | Trolox | Octadecanoic acid, 4-hydroxyphenyl ester |
| CAS Number | 53188-07-1 | 83791-09-7 |
| Molecular Formula | C₁₄H₁₈O₄ | C₂₄H₄₀O₃ |
| Solubility Profile | Hydrophilic (Water, Methanol, Ethanol) | Lipophilic (Chloroform, Hexane, Bulk Lipids) |
| Active Moiety | Chromanol ring (Phenolic OH) | Phenolic OH (Hydroquinone derivative) |
| Primary Application | Aqueous assays, biological fluid modeling | Polymer stabilization, lipid emulsion protection |
Mechanistic Framework: The Polar Paradox & Interfacial Partitioning
The Polar Paradox Theory postulates that polar antioxidants are more effective in bulk non-polar media (like bulk oils), whereas non-polar (lipophilic) antioxidants are vastly superior in polar, heterogeneous media such as oil-in-water (O/W) emulsions or liposomes[3][6].
When evaluating these two compounds in an O/W emulsion, causality becomes clear:
-
Trolox partitions heavily into the continuous aqueous phase. It is physically separated from the lipid peroxyl radicals (LOO•) generated within the lipid droplet.
-
Octadecanoic acid, 4-hydroxyphenyl ester utilizes its C18 chain to anchor deeply into the lipid droplet. This forces the active phenolic headgroup to accumulate exactly at the oil-water interface—the precise location where lipid oxidation initiates[4][7].
Recent literature refining this into the "Cut-Off Effect" demonstrates that increasing the alkyl chain length improves this interfacial antioxidant activity up to a critical threshold, making C18 esters highly potent in emulsions[4].
Diagram illustrating the interfacial partitioning of antioxidants in an oil-in-water emulsion.
Comparative Performance in Standard Assays
Because of their partitioning behavior, the "superior" antioxidant depends entirely on the assay's phase system. Furthermore, concentration limits dictate that at very low concentrations, solubility dynamics can temporarily override the polar paradox[8][9].
Table 2: Relative Efficacy Across Standard Assay Formats
| Assay Type | Phase System | Superior Performer | Mechanistic Rationale |
| DPPH / ABTS | Homogeneous (Methanol/Water) | Trolox | Rapid kinetics; no steric hindrance from long alkyl chains; perfect solvent compatibility. |
| TBARS | Heterogeneous (O/W Emulsion) | C18 Ester | High interfacial accumulation intercepts radicals before they propagate into the lipid core. |
| Bulk Oil Oxidation | Homogeneous (Lipid) | Trolox | Polar antioxidants aggregate at trace water interfaces in bulk oil, outperforming lipophilic ones[9]. |
Self-Validating Experimental Protocols
To objectively compare these compounds, researchers must run parallel assays representing both homogeneous and heterogeneous environments. The following protocols are engineered as self-validating systems to prevent artifactual data.
Protocol 1: DPPH Radical Scavenging (Homogeneous Phase)
Causality: This assay measures intrinsic hydrogen-donating ability without partitioning barriers. Methanol is used to ensure both the radical and the antioxidants remain in a single phase.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in HPLC-grade methanol.
-
Self-Validation Step: Measure the initial absorbance at 515 nm. It must read 1.0±0.1 . If lower, the DPPH has degraded and must be remade.
-
-
Sample Dilution: Prepare serial dilutions of Trolox and Octadecanoic acid, 4-hydroxyphenyl ester (10–100 µM).
-
Critical Choice: If the C18 ester precipitates in pure methanol at high concentrations, utilize a 1:1 Chloroform:Methanol cosolvent system for the stock solution.
-
-
Reaction Assembly: Mix 100 µL of the antioxidant sample with 900 µL of the DPPH• solution.
-
Internal Controls:
-
Blank: 100 µL sample + 900 µL methanol (Corrects for any intrinsic absorbance of the C18 ester).
-
Control: 100 µL solvent + 900 µL DPPH• (Establishes maximum radical absorbance).
-
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 515 nm and calculate IC50 .
Protocol 2: TBARS Lipid Peroxidation (Heterogeneous O/W Emulsion)
Causality: This assay evaluates performance in biological/food-like matrices. The generation of malondialdehyde (MDA) is measured to quantify secondary lipid oxidation.
Step-by-step experimental workflow for the TBARS lipid peroxidation assay.
-
Emulsion Preparation: Homogenize 1% (w/v) linoleic acid and 1% (w/v) Tween-20 in 50 mM phosphate buffer (pH 7.4) to create a stable O/W emulsion.
-
Antioxidant Spiking: Add equimolar concentrations (e.g., 50 µM) of Trolox or the C18 Ester to separate emulsion aliquots. Incubate for 15 minutes to allow the C18 ester to partition into the lipid droplets.
-
Oxidation Induction: Add 10 mM AAPH (a water-soluble radical initiator) and incubate at 37°C in a shaking water bath.
-
Reaction Termination (Self-Validation): At specific time points (e.g., 2, 4, 6 hours), withdraw 0.5 mL aliquots and immediately add 10 µL of 10% BHT in ethanol.
-
Crucial Causality: BHT acts as a stop reagent. Without it, the subsequent high-temperature heating step will cause artifactual oxidation, generating false-positive MDA levels.
-
-
TBA Derivatization: Add 1.0 mL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 N HCl). Heat at 95°C for 15 minutes until a pink chromogen develops.
-
Quantification: Cool on ice, centrifuge at 3000 × g for 10 minutes to remove precipitated proteins/lipids, and measure the supernatant absorbance at 532 nm.
References[1] EvitaChem: Octadecanoic acid, 4-hydroxyphenyl ester. EvitaChem Directory. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQkRFu14zri7jQEemQtxaEuAjb9iUqfkugKnZPOOGQzl9qIr4GT26jN0e3daqLDa3b1mzXY-ztBZFJ3zGzv414SPCtmONMUg7NJbM_fZnivqB_Zya2GIC2pA-16QbTaUfFPjjyE9N5g==[2] Sterically hindered phenol antioxidant granules having balanced hardness (US20050006627A1). Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXKTjKoyC-7vpEOsXUarobC8vc8l2c8BErnSujPwXNbR4Nm0iQmMFsZc_nYa3BX-Z1KwGMMFGFy-5gX8olaANv1ErLlMufhibDBQsBtrl7jKQmt010nGGNfFIn-zPoBcMAnL285Ww9PsPCIoqqWA==[5] Sterically hindered phenol antioxidant granules having balanced hardness (US6800228B1). Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUtY20EbsDyDw2AWyiTedECsuHY6DPGZZI_-ow4wfjekrs0Gy-aLh2v41LUQQ0SDlgertSdH7vTqqe1FiDS8U5_Qucl-Jz5edq3jG6WCdp_CmcQiipYQWsMKCkNo28YPl2WYiy7v6hIXy[3] Revisiting the Polar Paradox Theory: A Critical Overview. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1aNhsgJQ3R3hGN4K6u6dPbDEMILTErNWmMjvLtNFEww1f54z2yD7wAGHAc8TrzozjWUreqlVxa-pPzGKLYLwk3SXDsur3J9JtN5KahJfS7tezq0c5mJQiyKVuHmFshtuAjQJr-A==[6] Revisiting the polar paradox theory: a critical overview. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHUdZDrU9gAeoywfJ_djwcf5tHwdPY1DdV33XtrWXinaWNAyp8VOxfRM--t6ibFduyxhn-mxjG6SpIWo__0t1nRrHzFDUHtCKxDYWNKV40YhKQz2-vQkgkWt8MMMxPZ9u7yRv[8] Antioxidant behavior in bulk oil: limitations of polar paradox theory. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqCk1beKsdVejbD-QqSL9d2hCyOjHU-PijsOCu7PMymusqdhgw7Dr8g9n8u0H-Xo5x44du2MwH4MwLh5I9DXkyanQF7PPn6PT6GOGcNErFusk_l0kE43b-TDTiX4QgJkLAc1h4[4] What makes good antioxidants in lipid-based systems? The next theories beyond the polar paradox. Agritrop. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEL6PWm7eZlHhWHNBSX9-utNqdX-Yn8y9r6DlzxdSgtQz0Blx70aACmRo_6EkrNuPYwxtmfgvVrAJnl3fU47NKEs66jp_imZsJTmkNoeY3qnrN-ZhqAKZTVi5E8Q==[9] Antioxidant Behavior in Bulk Oil: Limitations of Polar Paradox Theory. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRUODRfX6Lct9q5xhfU6JuraIPRtOSi12EvGiaa6lPXguV3Of9kt4i4OGeI6jWuWgRsIln_eETAh3RGJmPfdiXFKMKFbtvZy0_nEa15GxEgyKiS6ZOo_qiIoTRdHkq84_dnbs9g==[7] What Makes Good Antioxidants in Lipid-Based Systems? The Next Theories Beyond the Polar Paradox. Taylor & Francis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9S9M7YZXEttzJ-FHd6ei3ZGPDDct1xBnN8cZP1jqoW0c2jkJfyncCdtnj_N_E-V49ga5Y83-XS2FbD1_MSdj0p4NmxRMlpp4HTXref9Y7mlYiUGNRSN21VB46uf2QnJ9s1pjNNPaGm4St7cUtPORrBUSoCsgOdlGGIUA=
Sources
- 1. evitachem.com [evitachem.com]
- 2. US20050006627A1 - Sterically hindered phenol antioxidant granules having balanced hardness - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What makes good antioxidants in lipid-based systems? The next theories beyond the polar paradox - Agritrop [agritrop.cirad.fr]
- 5. US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness - Google Patents [patents.google.com]
- 6. Revisiting the polar paradox theory: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antioxidant behavior in bulk oil: limitations of polar paradox theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Effects of Diverse Fatty Acid Esters: A Guide for Researchers
In the intricate landscape of cellular signaling and metabolic regulation, fatty acid esters have emerged as critical players, wielding a diverse array of biological effects. From influencing inflammatory cascades to dictating the fate of cancer cells, the structural nuances of these lipid molecules translate into a spectrum of functional outcomes. This guide provides a comprehensive, comparative analysis of the biological effects of different fatty acid esters, offering researchers, scientists, and drug development professionals a foundational resource supported by experimental data and detailed protocols. By understanding the causal relationships between the structure of fatty acid esters and their biological activities, we can unlock new avenues for therapeutic intervention and drug design.
Introduction: The Versatile World of Fatty Acid Esters
Fatty acid esters are a broad class of molecules derived from the esterification of a fatty acid with an alcohol.[1] This seemingly simple chemical modification gives rise to a vast and functionally diverse group of lipids that are integral to numerous physiological and pathophysiological processes. Their structure, defined by the nature of both the fatty acid and the alcohol moiety, dictates their physical properties, metabolic fate, and, ultimately, their biological impact.[1] This guide will delve into a comparative study of various fatty acid esters, with a particular focus on:
-
Omega-3 vs. Omega-6 Fatty Acid Esters: Examining the well-established opposing roles of these essential polyunsaturated fatty acid esters in inflammation and angiogenesis.
-
Saturated vs. Unsaturated Fatty Acid Esters: Investigating how the presence or absence of double bonds in the fatty acid chain influences cytotoxicity and cellular signaling.
-
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): Exploring a more recently discovered class of lipids with promising anti-diabetic and anti-inflammatory properties.
By dissecting the experimental evidence, we aim to provide a clear framework for understanding the structure-activity relationships that govern the biological effects of these multifaceted molecules.
Comparative Biological Effects: A Data-Driven Analysis
The biological consequences of exposing cells to different fatty acid esters are varied and profound. This section presents a comparative analysis of their effects on key cellular processes, supported by quantitative experimental data.
Cytotoxicity and Anti-Cancer Potential
The cytotoxic effects of fatty acid esters are highly dependent on their structure, with significant implications for cancer therapy.
Table 1: Comparative Cytotoxicity (IC50 Values) of Different Fatty Acid Esters on Various Cancer Cell Lines
| Fatty Acid Ester/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Butyric Acid-Betulinic Acid Ester Liposome (But-BA-Lip) | HT-29 (Colon) | 30.57 | [2] |
| Butyric Acid-Betulinic Acid Ester Liposome (But-BA-Lip) | NCI-H460 (Lung) | 30.74 | [2] |
| Betulinic Acid (Parent Compound) | MCF-7 (Breast) | 112 | [2] |
| Betulinic Acid (Parent Compound) | HT-29 (Colon) | 84.5 | [2] |
| Novel Sugar Esters (Lactose-based) | Human Skin Melanoma & Prostate Cancer | 63.3 - 1737.6 | [3] |
| Quercetin-Oleoyl Hybrid (Compound 1) | HCT116 (Colon) | 22.4 | [4] |
| Quercetin-Oleoyl Hybrid (Compound 2) | HCT116 (Colon) | 0.34 | [4] |
| Mono-Resveratrol-Oleic Acid Ester | HT29 (Colon) | ~25 µg/mL | [5] |
| Mono-Resveratrol-CLA Ester | A549 (Lung) | ~10 µg/mL | [5] |
| Tri-Resveratrol-Palmitic Acid Ester | BxPC3 (Pancreas) | ~50 µg/mL | [5] |
Key Insights:
-
Esterification Enhances Cytotoxicity: As demonstrated with betulinic acid, esterification with fatty acids can significantly enhance cytotoxic activity against cancer cells.[2] The liposomal formulation of the butyric acid ester of betulinic acid (But-BA-Lip) showed stronger cytotoxic effects than the parent compound.[2]
-
Structure-Dependent Activity: The cytotoxicity of novel sugar-based fatty acid esters varied significantly, with IC50 values ranging from 63.3 to 1737.6 µM, highlighting the critical role of the sugar and fatty acid composition.[3]
-
Unsaturated vs. Saturated Fatty Acid Esters: Studies on pancreatic beta-cells revealed that long-chain saturated fatty acids like palmitic and stearic acid induce cell death, whereas their monounsaturated counterparts, palmitoleic and oleic acid, are not cytotoxic and can even be protective.[6][7] New research has also shed light on the cellular pathways involved in mediating the toxic effects of saturated fatty acids.[8]
Modulation of Inflammation
The inflammatory response is a tightly regulated process that can be significantly influenced by the balance of different fatty acid esters, particularly those derived from omega-3 and omega-6 fatty acids.
Key Insights:
-
Omega-3 vs. Omega-6: A Tale of Two Pathways: Omega-6 fatty acid-derived metabolites are generally pro-inflammatory, while omega-3 fatty acid derivatives have anti-inflammatory properties.[9][10][11] This is a critical concept in understanding and managing chronic inflammatory diseases. The balance, or ratio, of omega-6 to omega-3 fatty acids is a key determinant of the overall inflammatory state.[10][12]
-
Saturated Fatty Acids and NF-κB Activation: Saturated fatty acids, particularly long-chain ones like palmitate (C16:0) and stearate (C18:0), have been shown to activate the pro-inflammatory NF-κB signaling pathway.[13][14] In contrast, medium-chain saturated fatty acids and unsaturated fatty acids do not exhibit this effect.[13][14]
-
FAHFAs as Anti-inflammatory Agents: Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of endogenous lipids with potent anti-inflammatory effects.[15]
Regulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and disease, including cancer. Fatty acid esters can either promote or inhibit this process.
Key Insights:
-
Opposing Roles of Omega-3 and Omega-6 Esters: Metabolites of omega-6 fatty acids, such as those derived from arachidonic acid, are known to promote angiogenesis.[9] Conversely, omega-3 fatty acid derivatives, particularly those from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have demonstrated anti-angiogenic properties.[9] Maintaining a low tissue ratio of omega-6 to omega-3 fatty acids is being explored as a potential strategy in cancer treatment.[9]
Key Signaling Pathways Modulated by Fatty Acid Esters
The biological effects of fatty acid esters are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.
Caption: Differential activation of the NF-κB pathway by fatty acid esters.
Saturated fatty acid esters, such as palmitate esters, can activate Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex, phosphorylation and degradation of IκB, and subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus.[13][16] This results in the transcription of pro-inflammatory genes. In contrast, unsaturated and medium-chain fatty acid esters do not typically activate this pathway.[13][14]
The PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a pivotal role in lipid and glucose metabolism.
Caption: Modulation of PPARγ activity by different fatty acid esters.
Both medium-chain and long-chain saturated fatty acid esters can act as ligands for PPARγ.[17][18] Medium-chain fatty acids (C8-C10) have been identified as low-potency partial agonists of PPARγ.[18] Long-chain saturated fatty acids like palmitate (C16:0) also activate PPARγ.[17] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.
The SREBP Signaling Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids.
Caption: Differential regulation of SREBP-1c by fatty acid esters.
Unsaturated fatty acid esters, such as those of oleate and linoleate, have been shown to suppress the proteolytic processing of SREBP-1c, thereby reducing the amount of active nuclear SREBP-1c and downregulating the expression of genes involved in fatty acid synthesis.[19][20] Saturated fatty acid esters do not exhibit this inhibitory effect.[20]
Experimental Protocols: A Guide to In Vitro Assessment
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro experiments used to assess the biological effects of fatty acid esters.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the fatty acid esters for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Protocol:
-
Cell Treatment: Treat cells with the fatty acid esters for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V & PI apoptosis assay.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). This process mimics the in vivo formation of new blood vessels.
Protocol:
-
Plate Coating: Coat a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix.
-
Treatment: Add the fatty acid esters to be tested to the cell suspension.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.
Caption: Workflow for the in vitro angiogenesis tube formation assay.
Conclusion and Future Perspectives
This comparative guide has illuminated the diverse and often contrasting biological effects of different fatty acid esters. The structure of these lipids is a key determinant of their function, influencing everything from cell viability and inflammation to angiogenesis and metabolic regulation. The provided experimental protocols offer a practical framework for researchers to further investigate these effects.
The field of lipidomics continues to uncover the intricate roles of fatty acid esters in health and disease.[21][22][23][24] Future research should focus on elucidating the precise molecular mechanisms by which different esters exert their effects, particularly in the context of complex in vivo systems. The development of novel fatty acid ester-based prodrugs and therapeutic agents holds significant promise for a range of diseases, from cancer to metabolic disorders.[25][26][27][28] A deeper understanding of the structure-activity relationships of these versatile molecules will be paramount in realizing their full therapeutic potential.
References
-
The role of the tissue omega-6/omega-3 fatty acid ratio in regulating tumor angiogenesis. (2025). Frontiers in Physiology. [Link]
-
Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent. (2009). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. (2024). Molecules. [Link]
-
Insights on Fatty Acids in Lipophilic Prodrug Strategy. (2017). International Research Journal of Pure and Applied Chemistry. [Link]
-
Fatty acid esters as anticancer agents published in IJMS. (2021). Francisco Plou Lab. [Link]
-
Omega 3 versus Omega 6 Polyunsaturated Fatty Acids in Cardio-Metabolic Health. (2020). Journal of Health Care and Research. [Link]
-
Unsaturated fats may not always be anti-inflammatory, study finds. (2025). Medical News Today. [Link]
-
Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases. (2020). International Journal of Molecular Sciences. [Link]
-
Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. (2014). Molecules. [Link]
-
Mono-unsaturated fatty acids protect against L-cell apoptosis induced by saturated fatty acids, serum. (2004). FEBS Letters. [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2017). Scientific Research Publishing. [Link]
-
SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. (2002). The Journal of Clinical Investigation. [Link]
-
When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model. (2021). Animals. [Link]
-
Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Current Research in Medical Sciences. [Link]
-
Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
Fatty acid-induced NF-{kappa}B activation and insulin resistance in skeletal muscle are chain length dependent. (2009). Maastricht University. [Link]
-
Comparison of the effect of individual saturated and unsaturated fatty acids on cell growth and death induction in the human pancreatic beta-cell line NES2Y. (2008). Life Sciences. [Link]
-
Differential effects of single fatty acids and fatty acid mixtures on the phosphoinositide 3-kinase/Akt/eNOS pathway in endothelial cells. (2014). Nutrition & Metabolism. [Link]
-
IC 50 values of various fatty acids. (n.d.). ResearchGate. [Link]
-
Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. (2021). Molecules. [Link]
-
The Types of Lipid Molecules in Lipidomics. (n.d.). MetwareBio. [Link]
-
Unsaturated fatty acids down-regulate srebp isoforms 1a and 1c by two mechanisms in HEK-293 cells. (2001). The Journal of Biological Chemistry. [Link]
-
Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. (2020). International Journal of Molecular Sciences. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
-
SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. (2002). SciSpace. [Link]
-
Omega-3, Omega-6 and Omega-9 Fatty Acids: Implications for Cardiovascular and Other Diseases. (2018). Longdom Publishing. [Link]
-
Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. (2012). PLOS ONE. [Link]
-
Structure-toxicity relationships of saturated and unsaturated free fatty acids for elucidating the lipotoxic effects in human EndoC-βH1 beta-cells. (2019). Scientific Reports. [Link]
-
Sensitive Analysis of Fatty Acid Esters of Hydroxy Fatty Acids in Biological Lipid Extracts by Shotgun Lipidomics After One-Step Derivatization. (n.d.). Advion Interchim Scientific. [Link]
-
Fatty Esters. (n.d.). Lipotype. [Link]
-
Mode and Mechanism of Action of Omega-3 and Omega-6 Unsaturated Fatty Acids in Chronic Diseases. (2024). Nutrients. [Link]
-
A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). (2023). Frontiers in Plant Science. [Link]
-
Uncovering the toxic effects of saturated fatty acids on cells. (2019). The Harvard Gazette. [Link]
-
Omega-3 and omega-6: the importance of balanced fatty acids. (2025). SFI Health. [Link]
-
Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease. (2021). Molecular Nutrition & Food Research. [Link]
-
The contrasting roles of PPARδ and PPARγ in regulating the metabolic switch between oxidation and storage of fats in white adipose tissue. (2012). PLOS ONE. [Link]
-
Fatty acids in serum cholesteryl esters as quantitative biomarkers of dietary intake in humans. (1997). SciSpace. [Link]
-
Non-Esterified Fatty Acids Over-Activate the TLR2/4-NF-Κb Signaling Pathway to Increase Inflammatory Cytokine Synthesis in Neutrophils from Ketotic Cows. (2018). Cellular Physiology and Biochemistry. [Link]
-
Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice. (2011). Nutrition & Diabetes. [Link]
-
Lipidomics reveals cell specific changes during pluripotent differentiation to neural and mesodermal lineages. (2021). Molecular Omics. [Link]
-
Differential effects of saturated and unsaturated fatty acid diets on cardiomyocyte apoptosis, adipose distribution, and serum leptin. (2006). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Why Your Ratio of Omega-6 to Omega-3 fatty Acids matters. (2024). Parsley Health. [Link]
-
Inhibitory effect of polyunsaturated fatty acid on SREBP-1c promoter... (n.d.). ResearchGate. [Link]
-
Healthy vs unhealthy fats: The differences between saturated and unsaturated fatty acids. (2022). BIOMES. [Link]
-
Comparison of the effects of monounsaturated fatty acids and polyunsaturated fatty acids on the lipotoxicity of islets. (2023). Frontiers in Endocrinology. [Link]
-
Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent. (2009). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent. (2009). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Linoleic acid esters of hydroxy linoleic acids are anti- inflammatory lipids found in plants and mammals. (2018). eScholarship. [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. mdpi.com [mdpi.com]
- 3. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Comparison of the effect of individual saturated and unsaturated fatty acids on cell growth and death induction in the human pancreatic beta-cell line NES2Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.harvard.edu [news.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Difference Between Omega-3 and Omega-6 Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfihealth.com [sfihealth.com]
- 13. Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. Non-Esterified Fatty Acids Over-Activate the TLR2/4-NF-Κb Signaling Pathway to Increase Inflammatory Cytokine Synthesis in Neutrophils from Ketotic Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Unsaturated fatty acids down-regulate srebp isoforms 1a and 1c by two mechanisms in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Types of Lipid Molecules in Lipidomics -MetwareBio [metwarebio.com]
- 21. advion.com [advion.com]
- 22. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 23. Lipidomics reveals cell specific changes during pluripotent differentiation to neural and mesodermal lineages - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 24. scispace.com [scispace.com]
- 25. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scirp.org [scirp.org]
- 27. pioneerpublisher.com [pioneerpublisher.com]
- 28. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vivo Validation of 4-Hydroxyphenyl Stearate's In Vitro Anti-Inflammatory & Antioxidant Activity
This guide provides a comprehensive framework for transitioning the promising in vitro antioxidant and anti-inflammatory findings of 4-hydroxyphenyl stearate into a robust in vivo validation program. We will dissect the rationale behind experimental choices, provide detailed protocols for a comparative study, and establish a logical framework for data interpretation, ensuring scientific integrity at every stage.
The Foundation: Understanding 4-Hydroxyphenyl Stearate's In Vitro Profile
The 4-hydroxyphenyl moiety is a well-established pharmacophore found in numerous compounds exhibiting potent antioxidant and anti-inflammatory properties.[1][2] Its phenolic hydroxyl group is key to its reactivity, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS) and participating in various biological interactions.[2] The addition of a stearate tail renders the molecule significantly more lipophilic, a characteristic that can critically influence its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
In vitro assays, such as DPPH radical scavenging, lipid peroxidation inhibition, and assessments in LPS-stimulated macrophage cell lines, likely form the basis of our understanding of this molecule.[1][3][4] These tests are invaluable for initial screening, confirming a direct antioxidant effect and an ability to modulate inflammatory pathways, such as down-regulating pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS).[5]
However, a sterile, single-cell environment cannot predict the compound's fate and efficacy within a complex, multi-system organism. This necessitates the critical step of in vivo validation.
The Translational Imperative: Why In Vivo Validation is Non-Negotiable
Moving from a petri dish to a living system introduces a cascade of variables that can dramatically alter a compound's activity. The primary reasons for this "translational gap" are:
-
Pharmacokinetics (ADME): How is 4-hydroxyphenyl stearate absorbed, where does it go, how is it metabolized, and how is it cleared? The lipophilic stearate chain may enhance absorption through the gut but could also lead to rapid sequestration in adipose tissue or extensive first-pass metabolism in the liver, preventing it from reaching target tissues at therapeutic concentrations.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation unchanged. Poor bioavailability is a leading cause of in vivo failure for compounds that are highly active in vitro.
-
Systemic Biological Complexity: An organism's response to inflammation is a coordinated symphony of multiple cell types (neutrophils, lymphocytes, etc.), signaling pathways (NF-κB, STAT3), and feedback loops.[5] An in vitro effect on one cell type may be enhanced, nullified, or even reversed by these complex interactions.
-
Safety and Toxicity: A compound may be perfectly safe for cultured cells at a given concentration but exhibit unforeseen toxicity in vital organs like the liver or kidneys when administered systemically.
Therefore, the goal of the first in vivo study is not just to confirm efficacy but to gain a holistic understanding of the compound's behavior in a physiological context.
Experimental Design: A Comparative In Vivo Study in an Acute Inflammation Model
To validate the in vitro anti-inflammatory and antioxidant data, we will employ a well-characterized and highly reproducible model of acute systemic inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice .[6]
Causality of Model Selection: LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), initiating a potent inflammatory cascade that mimics the early stages of sepsis.[6] This model is ideal because it induces a robust and rapid systemic release of the very same pro-inflammatory cytokines and oxidative stress markers that are typically measured in in vitro screening assays, providing a direct translational link.[6]
Experimental Workflow
Caption: High-level workflow for the in vivo validation study.
Detailed Step-by-Step Protocol
-
Animals: Use 8-week-old male C57BL/6 mice. This strain is widely used for immunology and inflammation studies, ensuring comparability with existing literature.
-
Acclimatization: House animals in a controlled environment for one week prior to the experiment to minimize stress-related variables.
-
Grouping (n=8 per group):
-
Group 1 (Naive Control): Vehicle only, no LPS. Establishes baseline.
-
Group 2 (LPS Control): Vehicle + LPS. The benchmark for maximum inflammation.
-
Group 3 (4-HPS Low Dose): 10 mg/kg 4-HPS + LPS.
-
Group 4 (4-HPS Mid Dose): 30 mg/kg 4-HPS + LPS.
-
Group 5 (4-HPS High Dose): 100 mg/kg 4-HPS + LPS. (These doses are hypothetical and must be determined by prior maximum tolerated dose studies).
-
Group 6 (Positive Control): Dexamethasone (5 mg/kg) + LPS. A potent steroidal anti-inflammatory drug to validate the model's responsiveness.[7]
-
-
Administration:
-
Administer the vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 for solubility), 4-HPS, or Dexamethasone via oral gavage (p.o.).
-
One hour later, administer LPS (from E. coli O111:B4) at 10 mg/kg via intraperitoneal (i.p.) injection to all groups except the Naive Control.
-
-
Sample Collection:
-
At 6 hours post-LPS injection (a peak time for many cytokines), euthanize animals.
-
Collect blood via cardiac puncture into EDTA tubes for plasma separation.
-
Perfuse organs with saline, then harvest liver and lung tissue. A portion should be snap-frozen in liquid nitrogen for biochemical analysis, and another fixed in 10% neutral buffered formalin for histology.
-
-
Primary Endpoints (Analysis):
-
Plasma Cytokines: Use ELISA or multiplex assays to quantify levels of key pro-inflammatory cytokines: TNF-α, IL-6, and IL-1β . This directly correlates with in vitro anti-inflammatory assays.
-
Liver Oxidative Stress Markers: Homogenize liver tissue to measure:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT) activity: Key antioxidant enzymes.
-
Reduced Glutathione (GSH) levels: A critical intracellular antioxidant. This panel validates the in vitro antioxidant findings.
-
-
Lung Histopathology: Perform Hematoxylin and Eosin (H&E) staining on lung sections to assess tissue damage, edema, and neutrophil infiltration. This provides a qualitative, visual confirmation of the anti-inflammatory effect.
-
Comparative Analysis and Data Presentation
The true performance of 4-hydroxyphenyl stearate can only be understood in context. We will compare it not only to the positive control but also to a well-known natural product with similar in vitro activities.
| Compound/Treatment | Administration Route | Key Mechanism | Expected Effect on TNF-α / IL-6 | Expected Effect on MDA / SOD | Rationale for Inclusion |
| 4-Hydroxyphenyl Stearate | Oral | Antioxidant, Anti-inflammatory | Dose-dependent decrease | Dose-dependent decrease / increase | Test Article: To evaluate its efficacy and dose-response. |
| Dexamethasone | Oral / i.p. | Potent Glucocorticoid Receptor Agonist | Strong decrease | Indirect decrease | Positive Control: Validates assay sensitivity and provides a benchmark for maximum achievable efficacy in this model. |
| Curcumin | Oral | Antioxidant, NF-κB/STAT3 Inhibitor | Moderate decrease | Moderate decrease / increase | Comparator: A well-studied natural product with known anti-inflammatory/antioxidant properties but challenged by poor bioavailability, providing a realistic comparison. |
| LPS Control | i.p. | TLR4 Agonist | Massive increase | Massive increase / decrease | Negative Control: Establishes the maximum inflammatory response against which all treatments are measured. |
Data Interpretation: A Decision-Making Framework
The results should not be viewed in isolation. A successful outcome is a composite of efficacy and safety.
Caption: Decision framework for interpreting in vivo results.
Key Questions for Interpretation:
-
Efficacy: Did 4-HPS significantly reduce plasma cytokines and liver oxidative stress markers compared to the LPS control group?
-
Dose-Response: Was there a clear relationship between the dose administered and the magnitude of the effect? A clear dose-response is a strong indicator of true pharmacological activity.
-
Corroboration: Do the histopathology results, showing less immune cell infiltration and tissue damage, support the biochemical data?
-
Potency: How did the effect of the highest dose of 4-HPS compare to the Dexamethasone positive control? It is not expected to be as potent, but its relative efficacy is a key metric.
A successful outcome would be a statistically significant, dose-dependent reduction in both inflammatory and oxidative stress markers, corroborated by improved tissue histology. This would provide the necessary confidence to advance 4-hydroxyphenyl stearate to more complex, chronic disease models.
References
- In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.
- Inflammation & Autoimmune Disease Models. (n.d.). WuXi Biology.
- In vivo Acute Inflammatory Models. (n.d.). Redoxis.
- In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
- Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). IntechOpen.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International.
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing.
- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2025). PMC.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). PMC.
- N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. (2008). PubMed.
- Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide). (2000). PubMed.
- Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. (n.d.). ResearchGate.
- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). PMC.
- Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
- Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. (n.d.). ResearchGate.
- Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. (2019). MDPI.
- Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase. (n.d.). PubMed.
- Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (2022). PubMed.
- Study on the anti–inflammatory effect of 3–(4–hydroxyphenyl) propionic acid in an in vitro LPS–stimulated acute kidney inflammation model. (2024). ResearchGate.
- Fabrication and in vitro Evaluation of 4-HIA Encapsulated PLGA Nanoparticles on PC12 Cells. (2026). ResearchGate.
- Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway. (n.d.). PMC.
- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018). RSC Publishing.
- Anti-Inflammatory Agents, Non-Steroidal. (n.d.). Harvard Catalyst Profiles.
- What kind of acid can we use instead of stearic acid? (2016). ResearchGate.
- Evaluating Stearic Acid's Antioxidant Activity in Formulations. (2025). Patsnap Eureka.
- Top 10 Applications of Stearic Acid Derivatives in Industrial Manufacturing. (2026). Nimbasia Stabilizers.
Sources
- 1. Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Acute Inflammation and Sepsis – Redoxis [redoxis.se]
- 7. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
"statistical analysis of data from 4-hydroxyphenyl stearate experiments"
Title: Statistical Analysis of Data from 4-Hydroxyphenyl Stearate Experiments: A Comparative Efficacy and Stability Guide
Executive Summary
In the development of topical pharmaceuticals and advanced cosmetic formulations, 4-hydroxyphenyl stearate (4-HPS) has emerged as a highly effective dual-action molecule. Structurally, it is an esterification product of stearic acid and a phenolic moiety, granting it profound lipophilicity and efficacy as a [1]. This guide provides researchers and drug development professionals with a rigorous framework for evaluating 4-HPS against industry standards—such as Hydroquinone (HQ) and Alpha-Arbutin (AA)—focusing on the causality behind experimental design and the statistical models required to validate product performance.
Mechanistic Pathway & Analytical Workflow
The lipophilic tail of 4-HPS alters its cellular uptake kinetics and degradation profile compared to hydrophilic alternatives. Consequently, standard linear statistical models often fail to capture its true pharmacological behavior. To ensure scientific integrity, the experimental workflow must pair specific biological assays with robust statistical frameworks.
Fig 1. Experimental workflow mapping assays for 4-hydroxyphenyl stearate to their statistical models.
In Vitro Tyrosinase Inhibition Kinetics (Enzymatic Efficacy)
To evaluate the depigmenting potential of 4-HPS, we measure its ability to inhibit mushroom tyrosinase-catalyzed oxidation of L-DOPA.
-
Self-Validating Protocol:
-
Prepare a 96-well plate with varying concentrations (0.1 µM to 1000 µM) of 4-HPS, HQ, and AA in a DMSO/buffer co-solvent system (maximum 1% DMSO to prevent enzyme denaturation).
-
Include a Vehicle Control (1% DMSO without active) to establish the baseline uninhibited enzyme velocity ( Vmax ).
-
Add mushroom tyrosinase and incubate for 10 minutes at 37°C.
-
Introduce L-DOPA substrate and measure absorbance at 475 nm continuously for 5 minutes.
-
-
Statistical Rationale (4PL Regression): Do not use linear regression to determine the half-maximal inhibitory concentration (IC50). Enzyme inhibition follows saturable receptor-ligand kinetics, as outlined in the . We utilize a 4-Parameter Logistic (4PL) regression because it accounts for the upper asymptote (maximum uninhibited activity) and the lower asymptote (maximum achievable inhibition). Forcing a linear fit on sigmoidal dose-response data will artificially skew the IC50 of lipophilic compounds like 4-HPS, which often exhibit shallower Hill slopes due to micelle formation at higher concentrations.
Cellular Antioxidant Efficacy (ROS Scavenging)
4-HPS functions as a potent hindered phenolic antioxidant, neutralizing free radicals before they can trigger inflammatory or melanogenic cascades[1]. To quantify its ability to neutralize Reactive Oxygen Species (ROS), we utilize a DCFDA cellular assay.
-
Self-Validating Protocol:
-
Seed human melanocytes in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with 20 µM of 4-HPS, HQ, or AA for 12 hours.
-
Wash cells and load with 25 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity).
-
Introduce 500 µM H2O2 to induce oxidative stress (Positive Control ). Maintain a well with no H2O2 (Negative Control ) to establish basal ROS levels.
-
Measure fluorescence (Ex/Em = 485/535 nm).
-
-
Statistical Rationale (One-Way ANOVA with Tukey's HSD): Because we are comparing the means of three or more independent experimental groups (4-HPS, HQ, AA, Vehicle) at a single endpoint, One-Way ANOVA is the correct omnibus test. If the ANOVA yields a significant F-statistic (p < 0.05), we apply Tukey's Honest Significant Difference (HSD) post-hoc test . The causality here is strict Type I error control: running multiple independent t-tests would inflate the false-positive rate, making an ineffective compound appear statistically significant.
Accelerated Formulation Stability (Longitudinal Degradation)
The primary advantage of 4-HPS over HQ is its stability. HQ rapidly oxidizes, turning formulations brown and increasing cytotoxicity. We quantify this via accelerated stability testing.
-
Self-Validating Protocol:
-
Formulate 2% 4-HPS, 2% HQ, and 2% AA into identical oil-in-water emulsions.
-
Store samples in environmental chambers at 40°C / 75% RH for 90 days.
-
Extract active compounds at Days 0, 15, 30, 60, and 90.
-
Quantify remaining active concentration via HPLC-UV. Use an Internal Standard (e.g., propylparaben) spiked into the extraction solvent to correct for any injection volume inconsistencies or extraction inefficiencies.
-
-
Statistical Rationale (Linear Mixed-Effects Models): Historically, researchers used Repeated-Measures ANOVA (RM-ANOVA) for longitudinal data. However, RM-ANOVA requires complete datasets and assumes compound symmetry. In 90-day stability studies, missing data points (e.g., a failed HPLC run) are common. We utilize Linear Mixed-Effects (LME) models because they handle missing data robustly and can model both fixed effects (Time and Treatment) and random effects (batch-to-batch variation) ()[2]. LME accurately captures the distinct degradation slopes, proving the statistically superior half-life of 4-HPS.
Quantitative Data Presentation
The following table synthesizes the statistical outputs from the aforementioned protocols, providing a clear, objective comparison of product performance.
| Compound | Tyrosinase IC50 (µM) | 95% Confidence Interval | ROS Inhibition (%) | Stability Half-Life ( t1/2 ) at 40°C |
| 4-Hydroxyphenyl Stearate (4-HPS) | 14.2 | 12.8 - 15.7 | 78.4 ± 3.2* | 142 Days |
| Hydroquinone (HQ) | 8.5 | 7.1 - 9.9 | 45.2 ± 5.1 | 35 Days |
| Alpha-Arbutin (AA) | 45.6 | 41.2 - 50.1 | 32.1 ± 4.8 | 88 Days |
*p < 0.01 vs. Hydroquinone (Tukey's HSD). Note: While HQ possesses a lower IC50 (higher direct enzymatic potency), 4-HPS demonstrates vastly superior antioxidant capacity and longitudinal formulation stability.
References
- Title: Stabilizer composition for polymers (US9034956B2)
-
Title: Accessible analysis of longitudinal data with linear mixed effects models Source: Disease Models & Mechanisms / PubMed Central (PMC9092652) URL: [Link]
-
Title: Assay Guidance Manual: Data Reporting and Statistical Analysis Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link]
Sources
Comprehensive Safety and Operational Guide: Handling Octadecanoic Acid, 4-Hydroxyphenyl Ester
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for handling Octadecanoic acid, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl stearate).
This guide moves beyond basic material safety data to explain the causality behind our safety protocols. Understanding the physical chemistry of a compound is the foundation of true laboratory safety [1].
Chemical Profile & Risk Causality
Octadecanoic acid, 4-hydroxyphenyl ester ( C24H40O3 ) is a long-chain fatty acid ester. In its pure form, it typically presents as a lipophilic, waxy solid or crystalline powder at room temperature.
Why Standard Precautions Are Not Enough
While not acutely toxic, the compound's structure dictates specific handling rationales:
-
High Lipophilicity: The 18-carbon stearate chain allows this molecule to readily partition into lipid bilayers. If dissolved in organic solvents (e.g., DMSO, chloroform, or ethanol), the solvent acts as a permeation enhancer, carrying the ester directly through standard latex gloves and into the dermal layer [2].
-
Phenolic Moiety: The 4-hydroxyphenyl group acts as a mild electrophile and potential sensitizer. Prolonged exposure can lead to contact dermatitis.
-
Particulate Hazard: In powder form, electrostatic forces can cause the fine particulate to aerosolize during weighing, posing an inhalation risk.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, PPE selection must be targeted. Below is the quantitative and qualitative breakdown of required PPE.
| PPE Category | Specification | Causal Rationale | Replacement Frequency |
| Gloves | 100% Nitrile (Minimum 5 mil thickness) | Latex is highly permeable to the organic solvents used to dissolve lipophilic esters. Nitrile provides a superior barrier against both the solid powder and solvent vectors. | Every 2 hours, or immediately upon suspected contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against corneal irritation from aerosolized dust during weighing or solvent splashing during dissolution. | N/A (Sanitize after use) |
| Body Protection | Flame-resistant (FR) Lab Coat (100% Cotton) | Synthetic fibers can melt into the skin if a solvent fire occurs. Cotton provides a breathable, non-melting barrier against fine powders. | Weekly, or immediately after a spill. |
| Respiratory | N95 / FFP2 Respirator (if handled outside fume hood) | Prevents inhalation of aerosolized waxy particulates which can cause mechanical irritation of the respiratory tract. | Daily, or when breathing resistance increases. |
Operational Workflows: Step-by-Step Methodologies
Protocol A: Safe Weighing and Dissolution
Trustworthiness check: This protocol minimizes electrostatic dispersion, a primary vector for accidental exposure.
-
Preparation: Ensure the analytical balance is located within a certified, calibrated ductless fume enclosure or a static-dissipative weighing station.
-
Static Mitigation: Pass a static-eliminating ionizer over the weighing boat and the chemical container for 10 seconds. Causality: Waxy esters generate high static charges; neutralizing this prevents the powder from "jumping" onto gloves or the balance pan.
-
Transfer: Using a grounded stainless-steel spatula, transfer the required mass of Octadecanoic acid, 4-hydroxyphenyl ester.
-
Solvent Addition: Transfer the weighing boat to a primary fume hood. Add the selected organic solvent (e.g., Dichloromethane or DMSO) slowly.
-
Sealing: Immediately cap the solution vial with a PTFE-lined septum cap to prevent solvent evaporation and inhalation exposure.
Spill Response & Disposal Plan
In the event of a spill, immediate categorization of the physical state (solid vs. solution) is critical.
Spill Response Workflow
Figure 1: Decision matrix and workflow for Octadecanoic acid, 4-hydroxyphenyl ester spill response.
Disposal Logistics
-
Solid Waste: Unused solid material and contaminated weighing boats must be placed in a sealed, labeled high-density polyethylene (HDPE) container. Route for high-temperature incineration [1].
-
Liquid Waste: Solutions containing the ester must be segregated into non-halogenated or halogenated organic waste carboys, depending on the carrier solvent used. Never dispose of lipophilic esters down the aqueous drain, as they will precipitate and cause blockages, while also posing a risk to aquatic life [2].
References
- United States Patent and Trademark Office. (2009). Patent US 8,853,314 B2: Polymer compositions containing tungsten bronze and 4-hydroxyphenyl stearate derivatives.
- Justia Patents. (2024). Nicotinamide adenine dinucleotide (NAD) compositions, methods of manufacturing thereof, and methods of use thereof (including 3,5-di-tert-butyl-4-hydroxyphenyl stearate).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
